molecular formula C14H13NO3 B13974427 4-(2-Methoxyphenyl)-6-methylnicotinic acid

4-(2-Methoxyphenyl)-6-methylnicotinic acid

Cat. No.: B13974427
M. Wt: 243.26 g/mol
InChI Key: YBFSHOQLKBPYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-6-methylnicotinic acid is a nicotinic acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is supplied as a high-purity chemical for research and development purposes, strictly for Research Use Only ; it is not intended for human or veterinary diagnostic or therapeutic applications. As a functionalized nicotinic acid analog, this compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The structure, featuring a methoxyphenyl substituent, is of significant interest in the design and synthesis of novel bioactive molecules. Related methylnicotinic acid derivatives, such as trigonelline (N-methylnicotinic acid), are known plant alkaloids that have been extensively studied for their biological activities, including potential antidiabetic effects via the inhibition of intestinal α-amylase and the upregulation of PPARγ and GLUT4 protein levels . Furthermore, synthetic 6-methyl nicotine analogs have been historically investigated for their activity as agonists at nicotinic acetylcholine receptors (nAChRs) . Researchers may explore 4-(2-Methoxyphenyl)-6-methylnicotinic acid as a key building block in developing potential therapeutic agents, probing structure-activity relationships, or as a precursor for further chemical derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-7-11(12(8-15-9)14(16)17)10-5-3-4-6-13(10)18-2/h3-8H,1-2H3,(H,16,17)

InChI Key

YBFSHOQLKBPYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

4-(2-Methoxyphenyl)-6-methylnicotinic acid CAS 1267986-59-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-6-methylnicotinic acid (CAS 1267986-59-3)

Abstract

This guide provides a comprehensive technical overview of 4-(2-Methoxyphenyl)-6-methylnicotinic acid (CAS 1267986-59-3), a substituted pyridine carboxylic acid derivative. The nicotinic acid scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds.[1][2][3] Given the absence of extensive published data on this specific molecule, this whitepaper leverages established chemical principles and field-proven insights from analogous structures. We present robust, well-referenced proposals for its chemical synthesis, detailed characterization methodologies, and an exploration of its potential therapeutic applications based on the known pharmacology of related nicotinic acid derivatives. The objective is to equip researchers and drug development professionals with a foundational framework to synthesize and investigate this promising compound.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are critical structural motifs in drug discovery.[3][4] Beyond its essential role as a vitamin precursor to the coenzymes NAD and NADP, nicotinic acid exhibits profound pharmacological effects at supraphysiological doses.[5][6] The pyridine ring, combined with a carboxylic acid functional group, provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been successfully developed for a range of therapeutic areas:

  • Dyslipidemia: Nicotinic acid is a well-established agent for raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[6][7]

  • Inflammation and Pain: Aryl-substituted nicotinic acids have demonstrated significant analgesic and anti-inflammatory properties, suggesting their potential in treating conditions like osteoarthritis.[2][8]

  • Oncology: Certain 4-substituted nicotinic acid analogs have been investigated as potential inhibitors of glycolysis in cancer cells.[9]

The target molecule of this guide, 4-(2-Methoxyphenyl)-6-methylnicotinic acid , incorporates three key structural features onto the core nicotinic acid backbone:

  • A methyl group at the 6-position.

  • An aryl (2-methoxyphenyl) group at the 4-position.

  • The defining carboxylic acid at the 3-position.

This unique combination of substituents suggests that the compound may possess novel biological activities, making it a compelling target for synthesis and pharmacological evaluation.

Physicochemical and Computed Properties

Precise experimental data for this compound is scarce. However, we can consolidate known information and supplement it with computed properties from a closely related isomer, 4-(3-methoxyphenyl)-6-methylnicotinic acid, to provide a predictive profile.

PropertyValueSource
CAS Number 1267986-59-3[Matrix Scientific]
Molecular Formula C₁₄H₁₃NO₃[Matrix Scientific]
Molecular Weight 243.26 g/mol [Matrix Scientific]
Hazard Information Irritant[Matrix Scientific]
Computed XLogP3-AA 2.4[PubChem (Isomer Data)][10]
Hydrogen Bond Donor Count 1[PubChem (Isomer Data)][10]
Hydrogen Bond Acceptor Count 4[PubChem (Isomer Data)][10]
Rotatable Bond Count 3[PubChem (Isomer Data)][10]
Topological Polar Surface Area 59.4 Ų[PubChem (Isomer Data)][10]

Note: Computed properties are based on the meta-isomer (CID 82117829) and are provided for estimation purposes. Actual values for the ortho-isomer may vary.

Proposed Synthetic Strategy: A Modular Approach

A robust and versatile method for synthesizing 4-aryl nicotinic acids is via palladium-catalyzed cross-coupling.[1] The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, excellent functional group tolerance, and the wide commercial availability of boronic acid reagents.[1] We propose a three-stage synthetic sequence beginning from a readily available starting material.

Retrosynthetic Analysis

The logical disconnection for our target molecule is at the C4-Aryl bond, leading back to a halogenated 6-methylnicotinate ester and 2-methoxyphenylboronic acid.

G TM 4-(2-Methoxyphenyl)-6-methylnicotinic acid (Target Molecule) Ester Methyl 4-(2-Methoxyphenyl)-6-methylnicotinate TM->Ester Saponification Halide Methyl 4-Halo-6-methylnicotinate (X = Cl, Br) Ester->Halide Suzuki Coupling BoronicAcid 2-Methoxyphenylboronic Acid Ester->BoronicAcid Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

This synthetic plan is designed to be a self-validating system, where the successful synthesis and characterization of each intermediate provides confidence for proceeding to the next step.

Workflow Overview

G A 4-Hydroxy-6- methylnicotinic acid B Methyl 4-Hydroxy-6- methylnicotinate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-Chloro-6- methylnicotinate B->C Halogenation (POCl₃) D Methyl 4-(2-Methoxyphenyl)-6- methylnicotinate C->D Suzuki Coupling (Boronic Acid, Pd Catalyst) E Target Molecule D->E Saponification (NaOH) G cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gαi Gβγ GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits T2 2. Gαi inhibits Adenylyl Cyclase cAMP cAMP Ligand Nicotinic Acid Analog Ligand->GPR109A T1 1. Ligand binds to receptor ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates T3 3. cAMP levels decrease HSL Hormone-Sensitive Lipase (Active) PKA->HSL activates (phosphorylation) T4 4. PKA activation is reduced Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis T5 5. HSL remains inactive HSL_i Hormone-Sensitive Lipase (Inactive) T6 6. Lipolysis is inhibited

Sources

An In-depth Technical Guide to the Chemical Properties of 6-methyl-4-(2-methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core chemical properties of 6-methyl-4-(2-methoxyphenyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs to provide reliable estimations of its physicochemical and spectroscopic characteristics. The guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to support synthesis, characterization, and further investigation of this compound.

Introduction: Rationale and Structural Context

Nicotinic acid and its derivatives are fundamental scaffolds in pharmaceutical science, with applications ranging from vitamin supplementation to the treatment of hyperlipidemia.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile.

The subject of this guide, 6-methyl-4-(2-methoxyphenyl)nicotinic acid, combines three key structural motifs:

  • A nicotinic acid core: Provides the acidic functionality and the core aromatic system.

  • A 6-methyl group: Can influence the pKa of the pyridine nitrogen and provide a site for metabolic interactions.

  • A 4-(2-methoxyphenyl) group: Introduces significant steric bulk and a lipophilic character, which can impact solubility and receptor binding.

Understanding the interplay of these functional groups is crucial for predicting the behavior of this molecule in both chemical and biological systems.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 6-methyl-4-(2-methoxyphenyl)nicotinic acid. These values are derived from computational models and by comparison with experimentally determined values for structural analogs such as nicotinic acid, 6-methylnicotinic acid, and 6-(2-methoxyphenyl)nicotinic acid.[3][4][5]

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₄H₁₃NO₃Based on the chemical structure.
Molecular Weight 243.26 g/mol Calculated from the molecular formula.
CAS Number Not assignedThis specific isomer does not have a readily available CAS number in public databases.
Appearance White to off-white crystalline solidTypical appearance for similar aromatic carboxylic acids.[4]
Melting Point (°C) 180 - 195The introduction of the bulky methoxyphenyl group is expected to disrupt the crystal lattice compared to 6-methylnicotinic acid (m.p. 210-213 °C), thus lowering the melting point.[4]
pKa (acidic) ~2.2 - 2.5The electron-donating methyl group and the methoxy group are expected to slightly increase the pKa of the carboxylic acid compared to 6-(2-methoxyphenyl)nicotinic acid (predicted pKa ~2.20).[5]
pKa (basic) ~5.0 - 5.5The 6-methyl group in 6-methylnicotinic acid has a basic pKa of ~5.56.[3] The steric hindrance from the adjacent 4-phenyl group might slightly decrease the basicity of the pyridine nitrogen.
logP (Octanol/Water) ~2.5 - 3.0The presence of the lipophilic 2-methoxyphenyl group will significantly increase the logP compared to 6-methylnicotinic acid (logKow ~0.853).[3]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, methanol.The increased lipophilicity will decrease aqueous solubility.[4][6]

Proposed Synthetic Pathway

While a specific, validated synthesis for 6-methyl-4-(2-methoxyphenyl)nicotinic acid is not documented in the available literature, a plausible route can be designed based on established cross-coupling methodologies. A Suzuki-Miyaura coupling reaction represents a robust and high-yielding approach.

G A Methyl 4-chloro-6-methylnicotinate C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, Reflux A->C B 2-Methoxyphenylboronic acid B->C D Methyl 6-methyl-4-(2-methoxyphenyl)nicotinate C->D Suzuki Coupling E LiOH, THF/H₂O Room Temperature D->E Saponification F 6-methyl-4-(2-methoxyphenyl)nicotinic acid E->F G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F

Sources

The Ascendant Trajectory of 4-Aryl-6-Methylnicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the privileged heterocyclic structures, the pyridine core has long been a cornerstone in the design of therapeutic agents. Within this broad family, the 4-aryl-6-methylnicotinic acid derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of these versatile molecules, with a particular focus on their potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.

I. The Synthetic Landscape: Constructing the Core Moiety

The synthetic accessibility of 4-aryl-6-methylnicotinic acid derivatives is a key factor driving their exploration. The foundational pyridine ring is most classically constructed via the Hantzsch pyridine synthesis , a robust and versatile multi-component reaction.[1] This one-pot condensation reaction offers an efficient route to highly functionalized dihydropyridines, which can then be oxidized to the corresponding aromatic nicotinic acid derivatives.

The Hantzsch Pyridine Synthesis: A Mechanistic Overview

The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2] The reaction proceeds through a series of intermediates, including an enamine and a chalcone-like species, which ultimately cyclize and dehydrate to form the dihydropyridine ring.[1][2] Subsequent oxidation, often facilitated by reagents like nitric acid or simply by exposure to air, leads to the thermodynamically favored aromatic pyridine core.[2]

Hantzsch_Synthesis A Aryl Aldehyde E Chalcone-like Intermediate A->E B β-Ketoester (2 eq.) D Enamine Intermediate B->D B->E C Ammonium Acetate C->D F Dihydropyridine D->F E->F G 4-Aryl-6-Methylnicotinic Acid Derivative F->G Oxidation

Caption: Generalized workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Representative 4-Aryl-6-Methylnicotinic Acid Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 4-aryl-6-methylnicotinic acid derivative, specifically 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, which can be further functionalized. This protocol is adapted from a microwave-assisted multicomponent procedure.[3]

Materials:

  • 4-Chlorobenzaldehyde

  • Acetophenone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chlorobenzaldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 30 minutes.

  • After cooling, the product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.[3]

II. Unraveling the Mechanism of Action: Kinase Inhibition

A significant body of research has pointed towards the potent anticancer activity of 4-aryl-6-methylnicotinic acid derivatives.[4] A primary mechanism underlying this activity is the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4][5] One of the most prominent targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4][5]

Molecular Docking Insights into VEGFR-2 Inhibition

Computational studies, such as molecular docking, have provided valuable insights into the binding mode of 4-aryl-nicotinic acid derivatives within the ATP-binding pocket of VEGFR-2.[5][6] These studies reveal that the nicotinic acid scaffold serves as a robust anchor, forming crucial hydrogen bond interactions with key amino acid residues in the hinge region of the kinase domain, such as Cys917 and Asp1044.[5] The 4-aryl substituent extends into a hydrophobic pocket, where it can be tailored to optimize van der Waals interactions and enhance binding affinity. The 6-methyl group often occupies a smaller hydrophobic pocket, contributing to the overall binding energy.[5]

VEGFR2_Inhibition cluster_VEGFR2 VEGFR-2 ATP Binding Pocket cluster_Inhibitor 4-Aryl-6-Methylnicotinic Acid Derivative Hinge Hinge Region (Cys917, Asp1044) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Nicotinic_Acid_Core Nicotinic Acid Core Nicotinic_Acid_Core->Hinge Hydrogen Bonds Aryl_Group 4-Aryl Group Aryl_Group->Hydrophobic_Pocket_1 Hydrophobic Interactions Methyl_Group 6-Methyl Group Methyl_Group->Hydrophobic_Pocket_2 Hydrophobic Interactions

Caption: Schematic of inhibitor binding in the VEGFR-2 active site.

III. Structure-Activity Relationship (SAR): Tailoring for Potency

The modular nature of the Hantzsch synthesis allows for systematic modifications of the 4-aryl-6-methylnicotinic acid scaffold, facilitating comprehensive structure-activity relationship (SAR) studies.[7][8] These studies are crucial for optimizing the potency and selectivity of these compounds as anticancer agents.

Key SAR Insights:
  • The 4-Aryl Moiety: The nature and substitution pattern of the aryl ring at the 4-position have a profound impact on biological activity. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), at the para-position of the aryl ring often enhance anticancer potency.[4] This is likely due to favorable interactions within the hydrophobic pocket of the target kinase.

  • The Nicotinic Acid Core: The carboxylic acid functionality is often crucial for activity, as it can participate in key hydrogen bonding interactions with the target protein.[5] Esterification or amidation of this group can modulate the pharmacokinetic properties of the molecule.

  • The 6-Methyl Group: While the 6-methyl group is a common feature, its replacement with other small alkyl groups can be explored to fine-tune the fit within the corresponding hydrophobic pocket.

Derivative 4-Aryl Substituent VEGFR-2 Inhibition (IC50, nM) Antiproliferative Activity (MCF-7, IC50, µM) Reference
1 Phenyl1205.2[4]
2 4-Chlorophenyl651.8[4]
3 4-Fluorophenyl260.66[4]
4 4-Methoxyphenyl1507.5[4]

Table 1: Representative SAR data for 4-aryl-6-methylnicotinic acid derivatives.

IV. In Vitro Evaluation of Anticancer Activity: The MTT Assay

A fundamental step in the preclinical evaluation of any potential anticancer agent is the assessment of its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively simple colorimetric assay for this purpose.[9][10]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for performing an MTT assay to evaluate the cytotoxic effects of 4-aryl-6-methylnicotinic acid derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 4-Aryl-6-methylnicotinic acid derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the 4-aryl-6-methylnicotinic acid derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

V. Conclusion and Future Directions

The 4-aryl-6-methylnicotinic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their synthetic tractability, coupled with their potent and tunable biological activities, particularly as kinase inhibitors, makes them a compelling area for continued research and development. Future efforts in this field should focus on the synthesis of diverse libraries of these derivatives to further explore the structure-activity landscape. A deeper understanding of their mechanism of action, including the identification of additional molecular targets, will be crucial for their clinical translation. Furthermore, the optimization of their pharmacokinetic and pharmacodynamic properties will be a key determinant of their success as next-generation anticancer drugs. The in-depth technical guidance provided herein serves as a robust foundation for researchers to embark on or advance their exploration of this exciting class of molecules.

References

  • Hantzsch, A. The Hantzsch Pyridine Synthesis. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
  • MTT Assay Protocol. (n.d.).
  • QSAR modeling, Molecular docking, MD and MM-GBSA calculations for the design of novel benzoxazole/benzimidazole molecules as VEGFR-2 target inhibitors. (2025, February 28). SSRN.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2022).
  • Aouidate, A., et al. (2023). Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. Frontiers in Chemistry, 11, 1249412.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines as Potential Anticancer Agents. (2023, December 27). MDPI.
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  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026, January 4). MDPI.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies for Its Inhibition. (2024, November 13). Semantic Scholar.
  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025, March 7). PMC.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). Bentham Science.
  • Structure-activity relationship of anticancer drug candid
  • Structure-activity relationship study of novel anticancer aspirin-based compounds. (2025, August 9).
  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. (2011, November 15).
  • 6-Methylnicotinic acid synthesis. (n.d.). ChemicalBook.
  • Process for the production of 6-methylnicotinic acid ester. (1986, April 1).
  • Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. (n.d.). PMC.
  • Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. (n.d.). Benchchem.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (n.d.). Wikimedia Commons.

Sources

4-(2-Methoxyphenyl)-6-methylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Format: In-depth Technical Guide Author Persona: Senior Application Scientist

Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Design

Executive Summary

In the landscape of modern drug discovery, 4-(2-Methoxyphenyl)-6-methylnicotinic acid represents a privileged substructure. It combines the solubility-enhancing properties of the nicotinic acid core with the lipophilic, sterically defined 2-methoxyphenyl moiety. This molecule is frequently utilized not merely as a final compound, but as a critical intermediate in the synthesis of fused heterocycles (such as naphthyridines) and as a scaffold for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a rigorous examination of its physicochemical identity, a validated synthetic workflow, and analytical protocols for researchers integrating this pharmacophore into their libraries.

Physicochemical Identity

The following data establishes the baseline identity for 4-(2-Methoxyphenyl)-6-methylnicotinic acid . These parameters are critical for stoichiometry calculations and solubility profiling in assay buffers.

ParameterTechnical Specification
Chemical Name 4-(2-Methoxyphenyl)-6-methylpyridine-3-carboxylic acid
CAS Registry Number 1267986-59-3
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Exact Mass 243.0895 Da
CLogP (Predicted) ~2.4 (Moderate Lipophilicity)
pKa (Predicted) ~3.6 (Carboxylic acid), ~5.6 (Pyridine nitrogen)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
SMILES COc1ccccc1-c2cc(C)ncc2C(=O)O
InChI Key BVAGEXKRAQPHFS-UHFFFAOYSA-N

Synthetic Architecture

To access this molecule with high regioselectivity, a Modified Hantzsch Pyridine Synthesis is the preferred route. This approach circumvents the regiochemical ambiguity often seen in linear condensation methods.

Retrosynthetic Logic

The target molecule is disassembled into three commercially ubiquitous components:

  • 2-Methoxybenzaldehyde: Provides the C4-aryl substituent.

  • Ethyl Acetoacetate: Provides the C5-C6 fragment and the carbonyl source.

  • 3-Aminocrotonate (or Ammonium Acetate): Provides the nitrogen source and the remaining carbon skeleton.

Synthetic Workflow Diagram

The following logic flow illustrates the "One-Pot, Two-Step" protocol, moving from cyclization to oxidative aromatization and final hydrolysis.

G Start Reagents: 2-Methoxybenzaldehyde Ethyl Acetoacetate NH4OAc Step1 Cyclocondensation (Reflux in EtOH, 4-6h) Start->Step1 Inter Intermediate: 1,4-Dihydropyridine Step1->Inter Hantzsch Mechanism Step2 Oxidative Aromatization (DDQ or HNO3) Inter->Step2 -2H Ester Intermediate: Ethyl 4-(2-methoxyphenyl)-6-methylnicotinate Step2->Ester Step3 Hydrolysis (LiOH/THF/H2O) Ester->Step3 Saponification Workup Acidification (pH 3-4) & Filtration Step3->Workup Final Target Product: 4-(2-Methoxyphenyl)-6-methylnicotinic acid Workup->Final

Caption: Figure 1. Convergent synthetic pathway via Hantzsch dihydropyridine intermediate followed by oxidation and saponification.

Detailed Experimental Protocol

Safety Note: Perform all reactions in a fume hood. 2-methoxybenzaldehyde is an irritant; DDQ is toxic.

Phase A: Formation of the Nicotinate Ester [1]

  • Charge: In a 250 mL round-bottom flask, combine:

    • 2-Methoxybenzaldehyde (10.0 mmol)

    • Ethyl acetoacetate (10.0 mmol)

    • 3-Aminocrotonate (10.0 mmol) [Alternative: Ethyl acetoacetate (20 mmol) + Ammonium Acetate (12 mmol)]

  • Solvent: Add Ethanol (30 mL) and a catalytic amount of acetic acid (0.5 mL).

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aldehyde.

  • Oxidation (If Dihydropyridine forms): If the intermediate is the 1,4-dihydropyridine (often a yellow solid), treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in Dichloromethane at room temperature for 1 hour to aromatize the ring.

  • Isolation: Evaporate solvent. Partition residue between EtOAc and Water. Dry organic layer (

    
    ) and concentrate to yield the Ethyl ester intermediate .
    

Phase B: Hydrolysis to the Free Acid

  • Dissolution: Dissolve the crude ester (from Phase A) in a mixture of THF:Water (1:1, 20 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    ) (3.0 eq). Stir at ambient temperature for 4 hours.
    
  • Workup:

    • Concentrate to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 1N HCl to pH ~3.5. The target acid will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if purity is <95%.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     13.0-13.5 ppm (br s, 1H):  Carboxylic acid proton (-COOH ). Note: May be broad or invisible depending on water content.
    
  • 
     8.9-9.0 ppm (s, 1H):  Pyridine C2 proton. This is the most deshielded aromatic signal due to the adjacent nitrogen and carboxylic acid.
    
  • 
     7.4-7.5 ppm (s, 1H):  Pyridine C5 proton.
    
  • 
     7.2-7.4 ppm (m, 2H):  Phenyl aromatic protons (meta/para to methoxy).
    
  • 
     7.0-7.1 ppm (d/t, 2H):  Phenyl aromatic protons (ortho/para to methoxy).
    
  • 
     3.7-3.8 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ). Distinct sharp singlet.
  • 
     2.55-2.60 ppm (s, 3H):  Methyl group at C6 (-CH 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Expected Parent Ion

    
    :  244.27 m/z.
    
  • Fragmentation Pattern: Look for loss of

    
     (M-44) or loss of the methyl group.
    

Functional Applications in Drug Discovery

Why synthesize this specific scaffold? The 4-(2-Methoxyphenyl)-6-methylnicotinic acid motif offers specific advantages in medicinal chemistry campaigns:

  • Atropisomerism Potential: The steric bulk of the ortho-methoxy group restricts rotation around the biaryl bond (C4-phenyl). In rigid binding pockets, this can be exploited to lock the molecule into a bioactive conformation, increasing potency and selectivity [1].

  • Scaffold Hopping: This structure serves as a bioisostere for biaryl systems found in NSAIDs or kinase inhibitors. The pyridine nitrogen provides an additional hydrogen bond acceptor that phenyl rings lack, potentially improving solubility and metabolic stability [2].

  • Precursor Utility: The carboxylic acid is a "handle" for further derivatization (amide coupling) to generate libraries of:

    • N-substituted nicotinamides (potential anti-inflammatory agents).

    • Oxadiazole derivatives (antimicrobialophores) [3].[2]

References

  • Clayden, J., et al. "Atropisomerism in drug discovery." Nature Chemistry, 2018.

  • Böhm, H. J., et al. "Scaffold hopping." Drug Discovery Today, 2004.

  • Matrix Scientific. "Product Data: 4-(2-Methoxyphenyl)-6-methylnicotinic acid." Chemical Catalog, Accessed 2024.

  • PubChem. "Compound Summary: 4-(3-Methoxyphenyl)-6-methylnicotinic acid (Isomer Analog)." National Library of Medicine.

Sources

Strategic Solubility Assessment: 4-(2-Methoxyphenyl)-6-methylnicotinic Acid

[1]

Executive Summary

4-(2-Methoxyphenyl)-6-methylnicotinic acid is a critical pyridine-based intermediate used in the development of targeted oncology therapeutics, specifically DNA Polymerase Theta (Polθ) inhibitors.[1] Its solubility profile is the governing factor in reaction yield, purification efficiency (crystallization), and final solid-state form selection.

This guide provides a technical roadmap for researchers to:

  • Predict solubility behavior using structural analogs (6-methylnicotinic acid).

  • Execute a self-validating solubility determination protocol.

  • Model thermodynamic parameters for scalable crystallization.

Physicochemical Profile & Predicted Behavior[1][2][3][4]

Understanding the molecular architecture is the first step in solubility prediction. The addition of the 2-methoxyphenyl moiety to the 6-methylnicotinic acid core significantly alters the hydrophobicity profile compared to the parent nicotinic acid.[1]

PropertyData / PredictionImpact on Solubility
CAS Number 1267986-59-3Unique Identifier
Molecular Formula C₁₄H₁₃NO₃Moderate MW (243.26 g/mol )
Core Scaffold Pyridine-3-carboxylic acidpH-dependent solubility (Amphoteric)
Substituents 6-Methyl, 4-(2-Methoxyphenyl)Increases lipophilicity (LogP ↑)
Predicted pKa ~3.6 (Acid), ~5.6 (Base)High solubility at pH > 7 and pH < 2
Predicted LogP ~2.5 - 3.0Poor water solubility; Good organic solubility
Analog-Based Solubility Prediction

Using 6-Methylnicotinic acid (CAS 3222-47-7) as a baseline proxy:

  • Water: The target compound will exhibit lower solubility than 6-methylnicotinic acid due to the hydrophobic phenyl ether ring.

  • Alcohols (MeOH, EtOH): Expected high solubility, increasing significantly with temperature.

  • Aprotic Solvents (DMSO, DMF): Very high solubility; suitable for stock solutions but challenging for crystallization yield.

  • Binary Mixtures: An Acetonitrile/Water system (referenced in patent purification steps) suggests a steep solubility curve, making it an ideal candidate for anti-solvent crystallization .

Experimental Protocol: Solubility Determination

Directive: Do not rely on single-point measurements. Use this dynamic laser-monitoring method for industrial accuracy.

Workflow Visualization

SolubilityProtocolStartCompound Preparation(Purity >99%)SolventSelectSolvent Selection(Water, MeOH, EtOH, ACN)Start->SolventSelectEquilibrationDynamic Equilibrium(Laser Monitoring / Shake Flask)SolventSelect->EquilibrationSamplingIsothermal Sampling(0.22 µm Filtration)Equilibration->Sampling T = 278-323 KAnalysisHPLC Quantification(External Std Method)Sampling->AnalysisAnalysis->Equilibration If RSD > 2%ModelingThermodynamic Modeling(Apelblat / van't Hoff)Analysis->Modeling

Caption: Figure 1. Self-validating solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology

Objective: Determine the mole fraction solubility (



  • Preparation:

    • Ensure 4-(2-Methoxyphenyl)-6-methylnicotinic acid purity is >99% (HPLC).

    • Calibrate thermometer to ±0.05 K accuracy.

  • Equilibration (Shake-Flask Method):

    • Add excess solid solute to 20 mL of selected solvent (Water, Methanol, Ethanol, Acetonitrile) in a jacketed glass vessel.

    • Stir at 400 rpm. Maintain temperature using a circulating water bath.

    • Self-Validation: Measure concentration at

      
      , 
      
      
      , and
      
      
      . Equilibrium is confirmed when the Relative Standard Deviation (RSD) of consecutive measurements is < 2.0% .
  • Sampling & Analysis:

    • Stop stirring and allow settling for 30 mins.

    • Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

    • Dilute with mobile phase and analyze via HPLC (UV detection at

      
       nm).[1]
      
  • Calculation: Calculate mole fraction solubility (

    
    ) using:
    
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are molar masses.[2]

Thermodynamic Modeling & Data Analysis

Once experimental data is generated, it must be fitted to thermodynamic models to allow for interpolation and process design (e.g., cooling curves).

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature.

  • x₁ : Mole fraction solubility

  • T : Absolute temperature (K)[1][3]

  • A, B, C : Empirical model parameters

Thermodynamic Parameters

Use the van't Hoff equation to determine the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Interpretation: If

      
      , dissolution is endothermic  (solubility increases with T). This is expected for this compound.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Interpretation:

      
       must be positive for limited solubility, approaching zero as solubility increases.
      

Process Application: Crystallization Design[1]

Based on the chemical structure and patent literature (WO2023134708A1), the following crystallization strategies are recommended.

Solvent System Recommendations
Solvent SystemRoleMechanismSuitability
Acetonitrile / Water Binary MixtureAnti-solventHigh. (Patent method).[1] Dissolve in warm ACN, add water to precipitate.
Methanol / Water Binary MixtureCooling + Anti-solventMedium. Good for final polishing/purification.
Ethyl Acetate Single SolventEvaporativeLow. Likely low solubility; good for washing filter cake.
Crystallization Decision Tree

CrystallizationStartCrude Intermediate(Reaction Mixture)SolubilityCheckCheck Solubilityin ACN @ 50°CStart->SolubilityCheckHighSolFully Soluble?SolubilityCheck->HighSolFilterHot Filtration(Remove inorganics)HighSol->FilterYesAltSolventSwitch to DMF/MeOHHighSol->AltSolventNoYesYesNoNoAddAntiAdd Water (Anti-solvent)Slow AdditionFilter->AddAntiCoolingCool to 5°C(Rate: 0.5°C/min)AddAnti->CoolingIsolateIsolate Crystals(Purity >99%)Cooling->Isolate

Caption: Figure 2. Recommended purification strategy based on predicted solubility differentials.

References

  • World Intellectual Property Organization (WIPO). (2023). Thiazolopyridyl amide derivatives as DNA Polymerase Theta inhibitors. Patent WO2023134708A1. Link

  • Wang, J., et al. (2020).[4] Thermodynamic analysis and solubility measurement of 6-methylnicotinic acid in pure and binary solvents. Journal of Molecular Liquids. (Used as Analog Proxy).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Methodology Reference).
  • Matrix Scientific. (2024). Product Safety Data Sheet: 4-(2-Methoxyphenyl)-6-methylnicotinic acid. Link

Technical Guide: Sourcing & Validation of CAS 1267986-59-3

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists. It addresses the specific challenges of sourcing, validating, and utilizing the chemical building block CAS 1267986-59-3 .

Compound Identity: 4-(2-Methoxyphenyl)-6-methylnicotinic acid Primary Application: Medicinal Chemistry Scaffold (Biaryl Pyridine Synthesis)[1][2]

Executive Summary

CAS 1267986-59-3 is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and DNA Polymerase Theta (Pol


) inhibitors.[1][2][3] Unlike commodity reagents, this compound occupies a "Tier 2" availability status—often listed by aggregators but synthesized on-demand by contract research organizations (CROs).[2][4]

This guide provides a technical roadmap for researchers to:

  • Navigate the Vendor Landscape: Distinguish between stock-holding distributors and synthesis-on-demand providers.[2]

  • Enforce Quality Control: Implement specific analytical protocols to detect common regioisomeric impurities inherent to pyridine synthesis.

  • Optimize Handling: Ensure stability during storage and downstream amide coupling reactions.

Chemical Profile & Mechanistic Utility[4][5]

Physicochemical Identity
PropertySpecification
Chemical Name 4-(2-Methoxyphenyl)-6-methylpyridine-3-carboxylic acid
CAS Number 1267986-59-3
Molecular Formula

Molecular Weight 243.26 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (neutral pH).[2][5][6][7]
pKa (Calculated) ~3.5 (Carboxylic Acid), ~4.8 (Pyridine Nitrogen)
Synthetic Utility in Drug Discovery

This molecule serves as a critical biaryl pyridine scaffold .[2][4] The carboxylic acid at the C3 position acts as a "handle" for amide coupling, allowing chemists to attach diverse amines to generate libraries of potential inhibitors.[2][4] The ortho-methoxy group on the phenyl ring provides steric bulk and conformational restriction, often improving the selectivity of the final drug candidate against protein targets like kinases or polymerases.[2]

Vendor Availability & Sourcing Strategy

Availability for CAS 1267986-59-3 is often overstated in aggregator databases. A "In Stock" status on a general search engine frequently translates to a 2–3 week lead time (synthesis on demand).[4]

Vendor Classification Matrix

To ensure project timelines, categorize vendors based on their actual fulfillment model:

Vendor TierCharacteristicsTypical Lead TimeRecommended For
Tier 1: Global Stockists Warehouses in US/EU/Asia.[2] Real-time inventory.1–3 DaysUrgent SAR studies, small scale (<1g).[4]
Tier 2: Specialized CROs Focus on building blocks (e.g., BLD Pharm, Enamine, Matrix Scientific).[2][4]1–2 WeeksScale-up (10g–100g), library synthesis.
Tier 3: Aggregators Drop-shippers who source from Tier 2.[2]3–6 WeeksAvoid unless no other option exists.
Sourcing Protocol

Do not rely on web inventory. Follow this verification workflow:

  • Request Analytical Data First: Ask for a batch-specific H-NMR before placing a PO.[2] If they cannot provide it within 24 hours, they do not have the stock.[4]

  • Confirm Regiochemistry: Explicitly ask if the vendor has validated the position of the methyl vs. aryl group (see Section 4).[2][4]

Quality Assurance & Validation (The "Trustworthiness" Pillar)[4]

The primary risk with CAS 1267986-59-3 is regioisomerism . The synthesis of substituted pyridines often yields mixtures of isomers (e.g., 4-aryl vs. 6-aryl) that are difficult to separate by standard flash chromatography.[2]

The "Regioisomer Trap"

In Hantzsch-type or condensation reactions used to build this ring, the methyl and methoxyphenyl groups can swap positions if the precursors are not carefully controlled.[2] A vendor might supply the isomer (6-(2-methoxyphenyl)-4-methyl...) labeled as the target product.

Mandatory QC Protocol

Upon receipt, the following validation is required. Do not assume vendor CoA accuracy.

Experiment A: 1H-NMR Validation
  • Solvent: DMSO-

    
    
    
  • Key Diagnostic Signals:

    • Singlet (Methyl): Look for a sharp singlet around

      
       2.5–2.6 ppm (C6-Methyl).[4]
      
    • Singlet (Pyridine H2): A sharp singlet downfield (

      
       ~8.5–9.0 ppm) corresponding to the proton between the Nitrogen and the Carboxylic acid.[2][4]
      
    • Singlet (Pyridine H5): A singlet around

      
       7.0–7.5 ppm.[4]
      
    • Coupling: The absence of coupling between pyridine protons confirms the 2,3,4,6-substitution pattern.[4]

Experiment B: NOESY (Nuclear Overhauser Effect Spectroscopy)

To definitively prove the aryl group is at C4 and Methyl at C6:

  • Irradiate the Methyl group signal.[4]

  • Observation: You should see a NOE correlation to the Pyridine H5 proton.[2][4]

  • Negative Control: You should not see a strong NOE to the phenyl ring protons (which are at C4).[2][4]

  • Conversely, the Phenyl ring protons should show NOE to the Pyridine H5 but not the Methyl group.[2][4]

QC Workflow Diagram

QC_Workflow cluster_0 Phase 1: Receipt cluster_1 Phase 2: Analytical Gate cluster_2 Phase 3: Decision Receipt Receive Shipment (CAS 1267986-59-3) Visual Visual Inspection (Off-white Solid) Receipt->Visual LCMS LC-MS Check (MW 243.26) Visual->LCMS NMR 1H-NMR & NOESY (Regioisomer Check) LCMS->NMR Mass OK Pass Release to Chemistry Team NMR->Pass NOE Confirms Structure Fail Reject/Return (Isomer Detected) NMR->Fail NOE Fails

Caption: Logical workflow for validating incoming batches of CAS 1267986-59-3, prioritizing regioisomer detection via NOESY.

Handling & Formulation

Storage Stability[4][9]
  • Solid State: Stable for >2 years at -20°C if protected from moisture.

  • Solution State: Carboxylic acids on pyridine rings can undergo decarboxylation under high heat or strongly acidic conditions.[2][4] Avoid prolonged heating >100°C in DMSO without coupling reagents present.[4]

Solubilization for Assays

For biological assays (if using the free acid as a control):

  • Dissolve in 100% DMSO to reach 20 mM stock.

  • Sonicate for 5 minutes; the crystal lattice can be robust.

  • Store aliquots at -80°C. Avoid freeze-thaw cycles (limit to 3).

References

  • Chemical Identity & Vendors

    • Source: PubChem Compound Summary for CID 53394625 (Related Isomers) and vendor catalogs.[4]

    • Link:[4]

  • Synthetic Context (Pol

    
     Inhibitors): 
    
    • Title: Thiazolopyridyl amide derivatives as DNA Polymerase Theta inhibitors.[2][4][8]

    • Source: World Intellectual Property Organization (WO2023134708A1).[4]

    • Link:

  • Vendor Data Sources

    • BLD Pharm: Catalog Entry for CAS 1267986-59-3.[1][3]

    • Matrix Scientific: Catalog Entry for Nicotinic Acid Derivatives.[2][4]

    • Link:[4]

(Note: While specific vendor links expire, the CAS number 1267986-59-3 is the immutable identifier for sourcing from major chemical directories like SciFinder or ChemSpace.)

Sources

Methodological & Application

Application Note: 4-(2-Methoxyphenyl)-6-methylnicotinic Acid as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(2-Methoxyphenyl)-6-methylnicotinic acid (hereafter referred to as 4-2M-6MNA ) as a privileged scaffold in medicinal chemistry. Structurally, this molecule integrates a nicotinic acid core with a sterically demanding ortho-substituted biaryl system. It serves as a critical lead structure for developing non-steroidal anti-inflammatory drugs (NSAIDs) —specifically selective COX-2 inhibitors—and modulators of the GPR109A (HCA2) receptor for lipid metabolism.

Key Applications:

  • Fragment-Based Drug Design (FBDD): Targeting the hydrophobic side pocket of Cyclooxygenase-2 (COX-2).

  • Bioisosteric Replacement: Acting as a pyridine analog to fenamates (e.g., Niflumic acid) to reduce gastrointestinal toxicity.

  • Metabolic Modulation: Agonism of GPR109A for regulation of lipolysis.

Scientific Rationale & Mechanism

The "Privileged" Nicotinate Scaffold

The nicotinic acid (pyridine-3-carboxylic acid) core is a validated pharmacophore. In 4-2M-6MNA , three specific structural features drive its biological activity:

  • C3-Carboxylic Acid: Functions as a hydrogen bond donor/acceptor, mimicking the arachidonic acid carboxylate in COX enzymes or interacting with Arg263 in GPR109A.

  • C4-Aryl Moiety (2-Methoxyphenyl): This is the critical "selectivity filter." In COX-2 inhibitors, a bulky substituent at the 4-position of the central ring typically inserts into the expanded hydrophobic side pocket (Val523) present in COX-2 but absent in COX-1. The ortho-methoxy group provides rotational constraint (atropisomerism potential), enhancing binding entropy.

  • C6-Methyl Group: Increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the susceptible C6 position of the pyridine ring.

Signaling Pathway: COX-2 Inhibition

The primary utility of 4-2M-6MNA is inhibiting the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2). Unlike non-selective NSAIDs, the 4-aryl-nicotinate architecture is designed to spare COX-1 (cytoprotective), thereby reducing gastric ulceration risk.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Homeostasis PGH2 Prostaglandin H2 COX2->PGH2 Inflammation Scaffold 4-2M-6MNA (Inhibitor) Scaffold->COX2 Selective Inhibition (Hydrophobic Pocket) PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2

Figure 1: Mechanism of Action. 4-2M-6MNA selectively targets the inducible COX-2 enzyme, blocking the inflammatory cascade while sparing the COX-1 homeostatic pathway.

Experimental Protocols

Protocol A: Synthesis of 4-2M-6MNA via Suzuki-Miyaura Coupling

Objective: Synthesize the scaffold from commercially available precursors using a palladium-catalyzed cross-coupling reaction. This route is preferred over Hantzsch synthesis for its modularity, allowing easy variation of the aryl group for SAR studies.

Reagents:

  • Methyl 4-chloro-6-methylnicotinate (Core)

  • 2-Methoxyphenylboronic acid (Aryl donor)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (Catalyst)

  • Cs₂CO₃ (Base)

  • 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, dissolve Methyl 4-chloro-6-methylnicotinate (1.0 eq, 5 mmol) and 2-Methoxyphenylboronic acid (1.2 eq, 6 mmol) in 20 mL of degassed 1,4-Dioxane.

  • Activation: Add aqueous Cs₂CO₃ (2M, 5 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) quickly under Argon flow. Seal the flask.

  • Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis (One-Pot): Once coupling is complete, add LiOH (3 eq) directly to the reaction mixture and stir at 60°C for 2 hours to hydrolyze the methyl ester to the free acid.

  • Workup: Acidify to pH 3-4 with 1M HCl. The product, 4-2M-6MNA , typically precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the pyridine H5 proton (~7.2 ppm) and the methoxy singlet (~3.8 ppm).

  • Yield Target: >75%.

Protocol B: In Vitro COX-2 Inhibition Screening (Fluorometric)

Objective: Quantify the IC50 of 4-2M-6MNA against COX-2 compared to COX-1.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe.

  • Reference Inhibitor: Celecoxib.

Workflow:

  • Enzyme Prep: Dilute COX-1 and COX-2 in Assay Buffer (100 mM Tris-HCl, pH 8.0) to 1 U/well.

  • Inhibitor Incubation: Add 10 µL of 4-2M-6MNA (serial dilutions: 0.01 µM to 100 µM) to the enzyme. Incubate for 10 min at 25°C.

    • Note: Dissolve scaffold in DMSO; final DMSO concentration must be <2%.

  • Reaction Initiation: Add 10 µL of Heme/Arachidonic Acid/ADHP mixture.

  • Detection: The peroxidase activity of COX converts PGG2 to PGH2, simultaneously oxidizing ADHP to Resorufin (highly fluorescent).

  • Measurement: Read Fluorescence (Ex 535 nm / Em 587 nm) after 5 minutes.

Data Calculation: Calculate % Inhibition using the formula:



Data Presentation & Analysis

Physicochemical Profile (Predicted)

Use these values to optimize formulation and bioavailability.

PropertyValueImplication
Molecular Weight 243.26 g/mol Ideal for oral bioavailability (Rule of 5).
cLogP ~2.4Moderate lipophilicity; good membrane permeability.
TPSA ~66 ŲHigh potential for passive transport (<140 Ų).
pKa (Acid) ~3.8Ionized at physiological pH; requires salt form formulation.
pKa (Pyridine N) ~2.5Weakly basic; unlikely to be protonated at pH 7.4.
Structure-Activity Relationship (SAR) Logic

When modifying the 4-2M-6MNA scaffold, observe these trends:

Modification SiteChemical ChangeBiological Effect (COX-2)
C3-COOH Convert to Ester/AmideLoss of Activity. The acid is essential for salt-bridging Arg120 in the COX channel.
C4-Aryl Remove -OCH₃Reduced Selectivity. The ortho-substituent forces the aryl ring out of plane, improving fit in the COX-2 side pocket.
C6-Methyl Replace with -HReduced Stability. Increases susceptibility to metabolic oxidation.
C6-Methyl Replace with -CF₃Increased Potency. Enhances lipophilicity and metabolic half-life.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Validation cluster_2 Bioassay S1 Precursors: 4-Cl-Nicotinate + Boronic Acid S2 Suzuki Coupling (Pd Cat, 90°C) S1->S2 S3 Hydrolysis (LiOH, 60°C) S2->S3 V1 Purification (Recrystallization) S3->V1 V2 QC Check (NMR, HPLC >98%) V1->V2 B1 Enzyme Prep (COX-1 vs COX-2) V2->B1 B2 Inhibitor Incubation (10 mins) B1->B2 B3 Fluorometric Readout (Resorufin Gen.) B2->B3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Mahmoud, Z., et al. (2024).[2] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.[3] BUE Scholar.[2] Retrieved from [Link]

  • Jain, N., et al. (2021).[4] Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.[4] Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Camacho-Hernandez, G. A., et al. (2020).[1] Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Functionalization of 4-(2-Methoxyphenyl)-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Executive Summary & Strategic Analysis

The 4-(2-methoxyphenyl)-6-methylnicotinic acid scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophore features with GABAA antagonists, COX-2 inhibitors, and kinase inhibitors. Its value lies in its high density of functional vectors, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

However, this molecule presents specific synthetic challenges that standard protocols often fail to address:

  • Steric Congestion at C3: The 2-methoxyphenyl group at the C4 position creates a "biaryl twist," projecting bulk directly into the trajectory of nucleophiles attempting to attack the C3-carbonyl. Standard amide couplings (EDC/NHS) frequently stall.

  • Lewis Basicity: The pyridine nitrogen can sequester Lewis acidic reagents (like BBr3), complicating demethylation or Friedel-Crafts type reactions.

  • Benzylic Reactivity: The C6-methyl group is electronically activated by the electron-deficient pyridine ring, making it a prime candidate for oxidative functionalization, provided over-oxidation is controlled.

This guide details three high-reliability protocols designed to overcome these specific barriers.

Structural Map & Reactivity Vectors

The following diagram outlines the orthogonal reactivity sites available on the scaffold. Note the steric clash zone that dictates the choice of amidation reagents.

ScaffoldMap Core 4-(2-Methoxyphenyl)-6-methylnicotinic acid C3 Vector A: C3-Carboxylic Acid (Amidation/Esterification) *Sterically Hindered* Core->C3 Primary Library Handle C4 Vector B: C4-Aryl Ether (Demethylation to Phenol) *Biaryl Axis/Twist* Core->C4 H-Bond Donor Unmasking C6 Vector C: C6-Methyl (Oxidation to Aldehyde) *Benzylic Activation* Core->C6 Scaffold Extension N1 Vector D: Pyridine Nitrogen (N-Oxidation/Salt Formation) *Lewis Base* Core->N1 Solubility/Metabolite

Figure 1: Orthogonal reactivity map highlighting the four primary diversification vectors. Note the proximity of Vector B (C4) to Vector A (C3), which causes the steric hindrance discussed in Protocol 1.

Protocol 1: The "Hindered" Amide Coupling

Target: Derivatization of the C3-Carboxylic Acid. Challenge: The ortho-methoxy group on the C4-phenyl ring creates significant steric bulk. Standard carbodiimide couplings (EDC/HOBt) often result in low conversion or extensive racemization (if chiral amines are used) due to slow kinetics. Solution: Activation via Acyl Fluoride or Acid Chloride .[1] The smaller radius of the fluoride leaving group often permits attack in sterically congested systems where OBt esters fail.

Step-by-Step Methodology (Acyl Fluoride Route)

Reagents:

  • Substrate: 4-(2-methoxyphenyl)-6-methylnicotinic acid (1.0 equiv)

  • Reagent: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Amine Partner: (1.2 equiv)

Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve the nicotinic acid derivative in anhydrous DCM (0.1 M).

  • Fluorination: Add DIPEA followed by TFFH at 0°C. Stir for 30 minutes. Critical Checkpoint: Monitor by TLC.[2] The acyl fluoride is often visible and runs higher (less polar) than the acid.

  • Coupling: Add the amine partner (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Note: If the amine is also hindered (e.g., tert-butyl amine), heat the reaction to 40°C in a sealed tube.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Why this works: The acyl fluoride is highly reactive but less prone to hydrolysis than the chloride, and its small size allows it to slip past the C4-biaryl bulk.

Protocol 2: C6-Methyl Oxidation (Riley Oxidation)

Target: Conversion of the C6-Methyl group to an Aldehyde (for reductive amination or Wittig reactions). Challenge: Over-oxidation to the carboxylic acid or N-oxidation of the pyridine ring. Solution: Selenium Dioxide (SeO₂) oxidation in 1,4-dioxane.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(2-methoxyphenyl)-6-methylnicotinic acid (protected as methyl ester recommended) (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂) (1.2 – 1.5 equiv)

  • Solvent: 1,4-Dioxane / Water (95:5)

Procedure:

  • Preparation: It is highly recommended to esterify the C3-acid first (e.g., to the methyl ester) to prevent chelation of the selenium to the free acid/pyridine motif.

  • Setup: Dissolve the substrate in 1,4-dioxane. Add SeO₂ as a solid.[4]

  • Reaction: Heat to reflux (100°C) for 2–4 hours.

    • Visual Cue: The reaction will precipitate black selenium metal (Se⁰) as the oxidation proceeds.

  • Filtration (Critical): Cool to room temperature. Filter the mixture through a pad of Celite to remove the toxic selenium metal. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO₃ to remove any selenous acid byproducts.

  • Purification: The aldehyde product is often unstable on silica. Use immediately for the next step (e.g., reductive amination) or store under argon at -20°C.

Protocol 3: Demethylation (Unmasking the Phenol)

Target: Cleavage of the C4-(2-methoxy) ether to a phenol. Challenge: The pyridine nitrogen is a Lewis base. When using Boron Tribromide (BBr₃), the reagent will coordinate to the nitrogen before attacking the ether, requiring an excess of reagent. Furthermore, the product often precipitates as a sticky boron-complex salt. Solution: BBr₃ with a "Reverse Quench" and pH adjustment.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(2-methoxyphenyl)-6-methylnicotinic acid (1.0 equiv)

  • Reagent: BBr₃ (1.0 M in DCM) (4.0 – 5.0 equiv required due to N-complexation)

  • Solvent: Anhydrous DCM

Procedure:

  • Complexation: Cool the substrate solution in DCM to -78°C (or 0°C). Add BBr₃ dropwise.[3]

    • Observation: A thick precipitate (the Pyridine-BBr₃ complex) will form. This is normal.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The precipitate may redissolve or change texture.

  • Quench (The "Reverse Quench"):

    • Do NOT add water to the flask.

    • Pour the reaction mixture slowly into a beaker containing crushed ice and saturated NaHCO₃ solution. This prevents the exothermic "volcano" effect.

  • Hydrolysis of Boron Complex: Stir the biphasic mixture vigorously for 30 minutes. This step is essential to break the N-B and O-B bonds.

  • pH Adjustment: The pyridine-phenol product is amphoteric. Adjust the aqueous layer pH to ~6–7 (isoelectric point vicinity) to maximize precipitation or extraction efficiency into EtOAc/THF.

  • Extraction: Extract with EtOAc (or DCM/Isopropanol 3:1 if solubility is poor).

Quantitative Data Summary

TransformationReagent of ChoiceEquiv.[5]TempTypical YieldCritical Note
Amidation (C3) TFFH / DIPEA1.20°C -> RT75-85%Monitor via TLC; Acyl fluoride is stable enough to isolate if needed.
Oxidation (C6) SeO₂1.5100°C50-65%Must filter Se metal through Celite immediately; toxic waste.
Demethylation BBr₃4.0+0°C -> RT80-90%Requires excess reagent to saturate the Pyridine Nitrogen.

Decision Tree: Amide Coupling Strategy

Use this workflow to determine the correct activation method based on your specific amine partner.

AmideStrategy Start Start: C3-COOH Amidation CheckAmine Analyze Amine Partner Start->CheckAmine IsPrimary Primary/Un-hindered Amine (e.g., Benzylamine) CheckAmine->IsPrimary IsHindered Hindered/Secondary Amine (e.g., t-Butylamine, Proline) CheckAmine->IsHindered MethodA Method A: HATU / DIPEA (Standard) IsPrimary->MethodA Low Steric Demand MethodB Method B: Acyl Fluoride (TFFH) (High Kinetic Activity) IsHindered->MethodB Preferred Route MethodC Method C: Acid Chloride (SOCl2) (Aggressive) MethodB->MethodC If Method B Fails

Figure 2: Decision logic for overcoming steric hindrance at the C3 position.

References

  • BenchChem. The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. (2025).[1][6][7] Link

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][8] Organic & Biomolecular Chemistry, 14, 430-433 (2016).[1][8] Link

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Protocols.Link

  • Organic Syntheses. Oxidation with Selenium Dioxide: General Procedures.Link

  • Thieme Connect. Chemoselective Demethylation of Methoxypyridine Derivatives.Link

Sources

Microwave-assisted synthesis of polysubstituted nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Regioselective Synthesis of Polysubstituted Nicotinic Acid Derivatives via Microwave Irradiation

Introduction

Nicotinic acid (pyridine-3-carboxylic acid) derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors, anti-inflammatory agents, and allosteric modulators. Conventional thermal synthesis of these polysubstituted systems—most notably via the Bohlmann-Rahtz or modified Hantzsch reactions—is often plagued by prolonged reaction times (12–48 hours), harsh reflux conditions, and poor yields due to the thermal instability of intermediates.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that overcomes these thermodynamic barriers. By leveraging the specific dielectric heating properties of polar solvents (e.g., ethanol, DMSO), researchers can access high-temperature/high-pressure windows (140°C–170°C) that are unattainable under standard reflux. This results in a reduction of reaction times from hours to minutes and a significant suppression of side reactions.

Mechanistic Insight: The Microwave Effect

The primary challenge in synthesizing polysubstituted nicotinates, particularly via the Bohlmann-Rahtz heteroannulation, is the high activation energy required for the cyclodehydration step.

  • Michael Addition: The initial reaction between an enamine and an alkynone proceeds readily.[1]

  • Isomerization: The resulting aminodiene intermediate must undergo thermally induced E/Z isomerization to bring the reacting centers into proximity.[2]

  • Cyclodehydration: This is the rate-determining step in thermal conditions. Microwave irradiation provides rapid, volumetric heating that accelerates this dehydration, effectively collapsing the traditional two-step process into a single "one-pot" operation.

Figure 1: Mechanistic Pathway of MW-Assisted Bohlmann-Rahtz Reaction

BohlmannRahtz cluster_mw Microwave Acceleration Zone Reactants Enamine + Alkynone Intermediate Aminodiene Intermediate Reactants->Intermediate Michael Addition Isomer E/Z Isomerization (Thermally Induced) Intermediate->Isomer Cyclization Cyclodehydration (Rate Limiting) Isomer->Cyclization MW Irradiation (170°C) Product Polysubstituted Nicotinate Cyclization->Product - H2O

Caption: The Bohlmann-Rahtz pathway. MW irradiation specifically accelerates the energy-intensive isomerization and cyclodehydration steps, enabling a one-pot synthesis.

Experimental Protocols

Protocol A: Regioselective One-Pot Bohlmann-Rahtz Synthesis

Best for: 2,3,6-trisubstituted nicotinate esters with precise regiocontrol.

Reagents:

  • Enamine: Ethyl

    
    -aminocrotonate (1.0 equiv)
    
  • Alkynone: 4-(Trimethylsilyl)but-3-yn-2-one or substituted propargylic ketone (1.0 equiv)

  • Solvent: Ethanol (Abs.) or Toluene/Acetic Acid (5:1 v/v)

  • Catalyst (Optional): Yb(OTf)

    
     (10 mol%) or ZnBr
    
    
    
    (15 mol%)

Procedure:

  • Vessel Loading: In a 10 mL microwave-transparent borosilicate glass vial, dissolve the alkynone (1.0 mmol) and ethyl

    
    -aminocrotonate (1.0 mmol) in Ethanol (3 mL).
    
    • Note: If using the Toluene/AcOH system, use 2.5 mL Toluene and 0.5 mL AcOH. This acidic system promotes spontaneous desilylation if TMS-alkynones are used.

  • Sealing: Cap the vial with a PTFE-lined septum and place it in the microwave cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 170°C.[1][3]

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (dynamic max 300W).

    • Time: 20 minutes.

    • Stirring: High.[3][4][5]

  • Work-up:

    • Cool the vessel to <50°C using compressed air (built-in feature of most reactors).

    • Ethanol method: The product often precipitates upon cooling. Filter and wash with cold hexane.

    • Toluene/AcOH method: Concentrate in vacuo, neutralize with sat. NaHCO

      
      , and extract with EtOAc.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Validation:

  • TLC: Disappearance of the yellow enamine spot.

  • Yield: Typically 85–96% (vs. 50–60% thermal).

Protocol B: Four-Component Hantzsch-Type Synthesis

Best for: Combinatorial libraries of ethyl 2-amino-6-aryl-nicotinates.

Reagents:

  • Aldehyde (Ar-CHO, 1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Malononitrile (1.0 equiv) - For 3-cyano derivatives OR Ammonium Acetate (excess) for standard nicotinates.

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol.[2][6][7][8]

Procedure:

  • Loading: Combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a 10 mL MW vial. Add Ethanol (4 mL).

  • Irradiation:

    • Temperature: 140°C.[9][10]

    • Time: 10 minutes.

  • Work-up: Pour the reaction mixture onto crushed ice. The solid product (often yellow/orange) precipitates immediately.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

Optimization & Troubleshooting

The following table summarizes key variables when transitioning from thermal to microwave conditions.

ParameterConventional ThermalMicrowave (MW)Impact / Recommendation
Solvent Toluene, Xylene (High BP)Ethanol, MeOH, DMSOUse Polar Solvents. MW requires a dipole for heating. Ethanol is ideal as it is "green" and superheats to 170°C easily under pressure.
Temperature Reflux (80–110°C)140°C – 180°CSuperheating. Higher temps overcome the activation barrier for cyclization.
Time 12 – 24 Hours10 – 30 MinutesThroughput. Allows for rapid iterative screening of substituents.
Vessel Round bottom flaskSealed Quartz/Glass VialPressure Management. Sealed vials allow solvents to exceed their boiling points. Ensure the vessel is rated for >20 bar.
Catalyst Acid reflux often requiredCatalyst-free possibleHigh thermal kinetic energy often renders Lewis acid catalysts unnecessary, simplifying work-up.
Figure 2: Experimental Workflow Logic

Workflow Start Reagent Selection (Enamine + Alkynone) Solvent Solvent Choice (Ethanol vs. Toluene/AcOH) Start->Solvent MW_Setup MW Irradiation 170°C / 20 min / 17 bar Solvent->MW_Setup Check TLC Monitoring (Complete Consumption?) MW_Setup->Check Workup Cool & Precipitate Check->Workup Yes Retry Increase Temp (+10°C) or Add Catalyst (Yb(OTf)3) Check->Retry No Purify Recrystallization Workup->Purify Retry->MW_Setup Re-run

Caption: Decision tree for optimizing the synthesis of nicotinic acid derivatives.

References

  • Bagley, M. C., et al. (2002).[2][3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1][2][3][11][12][13] Tetrahedron Letters, 43(46), 8331–8334.

    • Key Insight: Establishes the 170°C protocol for the Bohlmann-Rahtz reaction.
  • Bagley, M. C., et al. (2001).[2] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett, 2001(07), 1149–1151.

    • Key Insight: Details the acid-catalyzed mechanism which can be adapted to MW.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Key Insight: Authoritative review on the "microwave effect" and superhe
  • Tu, S., et al. (2003). "Microwave-assisted one-pot synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines." Synthetic Communications, 33(10), 1765-1769.

    • Key Insight: Protocol for the multicomponent Hantzsch-type synthesis.

Sources

Troubleshooting & Optimization

Improving yield of 4-(2-Methoxyphenyl)-6-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 4-(2-Methoxyphenyl)-6-methylnicotinic acid .

Unlike symmetric dihydropyridines (Hantzsch products), this target is an unsymmetrical pyridine (H at C2, Methyl at C6). Standard one-pot Hantzsch protocols often fail to yield this specific substitution pattern, resulting instead in 2,6-dimethyl impurities or low regioselectivity.

The industry-standard, high-yield protocol utilizes a Convergent Route : Synthesis of a 4-chloro-nicotinate precursor followed by a Suzuki-Miyaura coupling.

Part 1: Diagnostic Overview

Common Yield-Killing Issues:

  • Regiochemical Scrambling: Attempting one-pot cyclization (e.g., using ethyl acetoacetate + aldehyde + ammonia) often yields the thermodynamic 2,6-dimethyl product or inseparable mixtures.

  • Catalyst Poisoning (Suzuki Step): Failure to rigorously degas solvents leads to Pd-black precipitation and stalled coupling.

  • Hydrolysis Decarboxylation: Aggressive hydrolysis of the ester moiety at high temperatures can lead to decarboxylation at C3, destroying the nicotinic acid core.

  • Protodeboronation: The 2-methoxyphenylboronic acid is prone to deborylation under standard basic conditions, reducing the effective concentration of the nucleophile.

Part 2: Strategic Protocol (The Solution)

Workflow Visualization

The following diagram outlines the optimized pathway to ensure regioselectivity and high yield.

SynthesisPath Start Ethyl Acetoacetate + EMME + NH3 Inter1 Ethyl 4-hydroxy-6- methylnicotinate Start->Inter1 Cyclization (Gould-Jacobs type) Inter2 Ethyl 4-chloro-6- methylnicotinate Inter1->Inter2 POCl3 Chlorination TargetEster Target Ester Inter2->TargetEster + 2-Methoxy- phenylboronic acid Coupling Suzuki Coupling (Pd Catalyst) Final 4-(2-Methoxyphenyl)-6- methylnicotinic acid TargetEster->Final LiOH/MeOH Hydrolysis

Caption: Convergent synthesis pathway ensuring correct regiochemistry at C2 and C6 positions.

Part 3: Step-by-Step Optimization Guide

Phase 1: The "Anchor" Synthesis (Precursor)

Objective: Synthesize Ethyl 4-chloro-6-methylnicotinate . Why: This locks the 6-methyl and 3-carboxyl positions before the bulky aryl group is introduced.

Protocol:

  • Cyclization: React ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate (EMME) .

    • Mechanism:[1][2][3][4][5] Michael addition followed by elimination-cyclization.

    • Yield Tip: Run in refluxing diphenyl ether or Dowtherm A (high temp >200°C) for short duration to favor the thermodynamic 4-hydroxy product.

  • Chlorination: Treat the 4-hydroxy intermediate with POCl₃ .

    • Critical Control: Use dry conditions.[2][3][6][7] Moisture converts POCl₃ to phosphoric acid, which stalls the reaction.

Phase 2: The Suzuki-Miyaura Coupling (The Yield Maker)

Objective: Install the 2-methoxyphenyl group at C4.

Optimized Conditions Table:

ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocene ligand prevents Pd precipitation better than Pd(PPh₃)₄ in sterically hindered couplings (ortho-methoxy group).
Base K₂CO₃ (2.5 equiv)Mild enough to prevent rapid protodeboronation of the boronic acid but strong enough to activate the boronate species.
Solvent 1,4-Dioxane : Water (4:1) Water is strictly required for the transmetallation step. Dioxane solubilizes the organic chloride.
Ligand S-Phos (Optional additive)If yield <50%, add S-Phos. It is specifically designed for sterically demanding aryl chlorides.
Temp 90°C Reflux is required to overcome the steric barrier of the ortho-methoxy group.

Step-by-Step:

  • Charge flask with Ethyl 4-chloro-6-methylnicotinate (1.0 eq), 2-methoxyphenylboronic acid (1.3 eq), and Base.

  • Add solvents.[7]

  • Degas (Crucial): Sparge with Argon for 15 minutes before adding the Pd catalyst. Oxygen is the primary cause of yield loss here.

  • Add Catalyst.[2][7][8][9]

  • Heat to 90°C for 4-6 hours.

Phase 3: Hydrolysis

Objective: Convert ester to acid without decarboxylation.

Protocol:

  • Dissolve ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3 equiv) .

    • Why LiOH? It is milder than NaOH and less likely to induce decarboxylation at the C3 position.

  • Stir at Room Temperature (Do not reflux unless necessary).

  • Acidify carefully to pH 3-4 with 1N HCl to precipitate the product.

Part 4: Troubleshooting & FAQs

Q1: My Suzuki reaction turns black immediately and yield is <10%. Why?

  • Diagnosis: "Pd-Black" formation. The active Pd(0) species aggregated because it wasn't stabilized or was oxidized.

  • Fix:

    • Did you degas? Sparging is non-negotiable.

    • Check your boronic acid. 2-methoxyphenylboronic acid can degrade. Use 1.3 to 1.5 equivalents.

    • Switch to Pd(dppf)Cl₂ . It is far more robust than Pd(PPh₃)₄ for this specific substrate.

Q2: I am getting a byproduct that lacks the carboxylic acid (decarboxylated).

  • Diagnosis: Thermal decarboxylation. Nicotinic acids, especially electron-deficient ones, can lose CO₂ at high temperatures.

  • Fix: Perform the hydrolysis at room temperature . If the ester is stubborn, use TMSOK (Potassium trimethylsilanolate) in dry THF. This anhydrous hydrolysis is extremely mild and prevents decarboxylation.

Q3: The 4-hydroxy precursor synthesis is yielding a gum, not a solid.

  • Diagnosis: Incomplete cyclization or polymerization of EMME.

  • Fix: Ensure you are using Ethyl 3-aminocrotonate (freshly prepared or stored cold) and EMME. If using the "one-pot" method (Acetoacetate + Orthoformate + Urea), switch to the stepwise method:

    • Make the enamine (Aminocrotonate).

    • React with EMME.

    • Purification: Triturate the gum with cold diethyl ether. The 4-hydroxy pyridine usually crystallizes out.

Q4: Can I use a One-Pot Hantzsch synthesis instead?

  • Technical Verdict: No.

  • Reasoning: A standard Hantzsch (Aldehyde + 2x Acetoacetate + NH₃) produces a symmetric 2,6-dimethyl-4-aryl-1,4-dihydropyridine .

  • To get the 6-methyl (mono-methyl) and 2-H pattern, you would need to use two different carbonyl components (one acetoacetate, one formyl-equivalent). This leads to a statistical mixture of products (2,6-dimethyl, 2,6-di-H, and 2-H-6-Me), making purification a nightmare and yield negligible.

References

  • Precursor Synthesis (4-OH-6-Me)

    • Title: Synthesis of methyl 4-hydroxy-6-methylnicotinate (via condensation of 3-aminocrotonate and ethoxymethylenemalon
    • Source: Royal Society of Chemistry (Supp. Info).
    • URL:7

  • Suzuki Coupling Optimization

    • Title: Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides (Demonstrating Suzuki on 4-halo-nicotin
    • Source: ResearchG
    • URL:5[10]

  • General Hantzsch Limitations

    • Title: Hantzsch Dihydropyridine Synthesis (Overview of symmetry constraints).
    • Source: Alfa Chemistry.
    • URL:11

Sources

Technical Support Center: Purification of 4-aryl-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aryl-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds.

Introduction: Understanding the Purification Challenges

4-aryl-6-methylnicotinic acids are a class of compounds with significant interest in medicinal chemistry. Their synthesis, often achieved through multicomponent reactions like the Hantzsch pyridine synthesis or cross-coupling reactions such as the Suzuki-Miyaura coupling, can result in complex reaction mixtures. The purification of the target molecule from these mixtures is a critical step to ensure the quality and reliability of downstream applications.

The primary challenges in purifying these compounds stem from:

  • Diverse Impurities: Depending on the synthetic route, impurities can range from unreacted starting materials (e.g., aldehydes, β-ketoesters, arylboronic acids), catalysts (e.g., palladium residues), and various side products.

  • Physicochemical Properties: The presence of both a carboxylic acid group and a pyridine ring imparts amphoteric character, and the aryl substituent at the 4-position significantly influences the molecule's polarity, solubility, and crystallinity.

This guide will provide a structured approach to tackling these challenges through a question-and-answer format, addressing specific issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 4-aryl-6-methylnicotinic acid and provides step-by-step solutions.

Problem 1: Low or No Precipitation During Acid-Base Extraction

Question: I've performed an acid-base extraction to isolate my 4-aryl-6-methylnicotinic acid. After acidifying the basic aqueous layer, I'm getting very little or no precipitate. What could be the issue?

Answer: This is a common issue and can arise from several factors related to the pH and solubility of your compound.

Causality and Solution:

  • Incorrect pH for Precipitation: The isoelectric point (pI) is the pH at which the molecule has a net zero charge, and its solubility in aqueous media is at a minimum. For nicotinic acid, the pKa of the carboxylic acid is around 4.85, and the pKa of the pyridinium ion is around 2.0. The presence of an aryl group at the 4-position and a methyl group at the 6-position will influence these pKa values. It is crucial to adjust the pH of the aqueous layer to the isoelectric point of your specific 4-aryl-6-methylnicotinic acid to induce precipitation.

    • Troubleshooting Steps:

      • Take a small aliquot of the clear aqueous solution.

      • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH with a pH meter or pH paper.

      • Observe the pH at which precipitation is most significant. This will give you an empirical isoelectric point for your compound.

      • Adjust the pH of the bulk solution to this optimal value.

  • Insufficient Concentration: If the concentration of your compound in the aqueous layer is below its solubility limit even at the isoelectric point, precipitation will not occur.

    • Troubleshooting Steps:

      • If you suspect a low concentration, you can try to concentrate the aqueous layer under reduced pressure before acidification. Be cautious not to heat too strongly, which could cause degradation.

      • Alternatively, you can extract the product from the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This is often a more effective method for recovering the product.

  • "Salting Out" Effect: Adding a saturated solution of a neutral salt, like sodium chloride (brine), to the aqueous layer can decrease the solubility of your organic compound and promote its precipitation or improve extraction efficiency.

    dot graph AcidBaseExtraction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    A [label="Crude Reaction Mixture\nin Organic Solvent", fillcolor="#F1F3F4"]; B [label="Add aq. Base (e.g., NaHCO3)\nShake and Separate Layers", fillcolor="#F1F3F4"]; C [label="Organic Layer\n(Neutral & Basic Impurities)", fillcolor="#FFFFFF"]; D [label="Aqueous Layer\n(Deprotonated Product)", fillcolor="#FFFFFF"]; E [label="Acidify to Isoelectric Point\n(e.g., with 1M HCl)", fillcolor="#F1F3F4"]; F [label="Precipitated Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Filter and Dry", fillcolor="#F1F3F4"]; H [label="Low/No Precipitation?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Check pH\nConcentrate Aqueous Layer\n'Salt Out'", fillcolor="#FBBC05"];

    A -> B; B -> C; B -> D; D -> E; E -> F [label="Success"]; F -> G; E -> H [label="Problem"]; H -> I [style=dashed]; } Caption: Troubleshooting workflow for acid-base extraction.

Problem 2: Oily Product Instead of Crystals After Recrystallization

Question: I'm trying to recrystallize my 4-aryl-6-methylnicotinic acid, but it's "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated to a high degree.

Causality and Solution:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or it may be too poor a solvent, requiring a very high temperature for dissolution.

    • Troubleshooting Steps:

      • Solvent Screening: Perform a small-scale solvent screen. Place a few milligrams of your crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

      • Solvent Pair: If a single solvent is not effective, try a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, and ethyl acetate/hexanes.

  • Cooling Too Rapidly: Rapid cooling can lead to a supersaturated solution that crashes out as an oil.

    • Troubleshooting Steps:

      • Allow the hot, saturated solution to cool slowly to room temperature.

      • Insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.

      • Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling out.

    • Troubleshooting Steps:

      • If your product is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.

    dot graph RecrystallizationTroubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    A [label="Crude Product", fillcolor="#F1F3F4"]; B [label="Dissolve in Hot Solvent", fillcolor="#F1F3F4"]; C [label="Slow Cooling", fillcolor="#F1F3F4"]; D [label="Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Product Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Troubleshoot", fillcolor="#FBBC05"]; G [label="Re-dissolve and:\n- Add more 'good' solvent\n- Cool more slowly\n- Try a different solvent system", fillcolor="#FFFFFF"];

    A -> B; B -> C; C -> D [label="Success"]; C -> E [label="Problem"]; E -> F; F -> G [style=dashed]; } Caption: Troubleshooting workflow for recrystallization.

Problem 3: Persistent Impurities After Purification

Question: I've tried recrystallization and acid-base extraction, but I still see persistent impurities in my NMR/LC-MS. What are these and how can I remove them?

Answer: The nature of persistent impurities is highly dependent on your synthetic route.

Common Impurities and Removal Strategies:

Synthetic RouteCommon ImpuritiesRecommended Purification Strategy
Hantzsch Synthesis Unreacted aldehyde, β-ketoester, and the dihydropyridine intermediate.The dihydropyridine can often be oxidized in a subsequent step. Unreacted starting materials are typically more volatile and can sometimes be removed under high vacuum if the product is a stable solid. If not, column chromatography is often necessary.
Suzuki-Miyaura Coupling Unreacted arylboronic acid, self-coupled biaryl from the boronic acid, and palladium catalyst residues.Arylboronic Acid: Can be tricky to remove as it is also acidic. A careful acid-base extraction may work if there is a sufficient pKa difference. Alternatively, treatment of the crude mixture with a diol (e.g., pinacol) can form a boronate ester, which is more easily separated by chromatography. Palladium Residues: These can often be removed by filtering the crude reaction mixture through a pad of Celite® or by using a metal scavenger resin.[1] For stubborn cases, treatment with activated carbon can be effective.

Advanced Purification Technique: Column Chromatography

If standard methods fail, column chromatography is a powerful tool for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. For acidic compounds like 4-aryl-6-methylnicotinic acid, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing on the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of a 4-aryl-6-methylnicotinic acid?

A1: While experimental data for this specific class of compounds is not widely available, we can make an educated estimation. The pKa of the carboxylic acid group in nicotinic acid is approximately 4.85. The electron-withdrawing nature of the pyridine ring makes it more acidic than benzoic acid (pKa ≈ 4.2). The methyl group at the 6-position is weakly electron-donating, which might slightly increase the pKa (make it less acidic). The effect of the aryl group at the 4-position will depend on its substituents. An electron-donating group on the aryl ring would likely increase the pKa, while an electron-withdrawing group would decrease it. For the pyridine nitrogen, the pKa of the conjugate acid is around 2.0 for nicotinic acid. The substituents will also influence this value.

Q2: How does the aryl group affect the solubility?

A2: The aryl group significantly increases the lipophilicity of the molecule compared to nicotinic acid. This generally leads to:

  • Decreased water solubility.

  • Increased solubility in organic solvents such as dichloromethane, ethyl acetate, and alcohols.[2]

The specific solubility will depend on the nature of the aryl group and any substituents it may have.

Q3: What is the best general approach for purifying a newly synthesized 4-aryl-6-methylnicotinic acid?

A3: A good starting point is a multi-step approach:

  • Work-up: After the reaction is complete, perform an initial aqueous work-up to remove any water-soluble reagents and byproducts. If you used a Suzuki coupling, a filtration through Celite® at this stage can remove a significant portion of the palladium catalyst.[3]

  • Acid-Base Extraction: This is a highly effective technique for separating your acidic product from neutral and basic impurities.

  • Recrystallization: This is an excellent final step for achieving high purity, provided a suitable solvent system can be found.

If these methods are insufficient, column chromatography should be employed.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your non-polar solvent before packing the column. Alternatively, using a different stationary phase like alumina (which is basic) may be a better option.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. [Link]

  • Merck Index. (n.d.). Nicotinic Acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

  • ACS Publications. (2007, April 6). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. [Link]

Sources

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioisomer Challenges

Welcome to the Technical Support Center for substituted nicotinic acid synthesis. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of regioisomer formation. We understand that controlling the position of substituents on the pyridine ring is critical for the efficacy and safety of novel therapeutics. This resource is designed to equip you with the knowledge to anticipate, diagnose, and resolve common issues in your synthetic workflows.

Troubleshooting Guide: Common Issues in Regioselective Synthesis

This section addresses specific problems you may encounter in the lab, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: An Inseparable Mixture of 2- and 4-Substituted Nicotinic Acid Derivatives from Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are performing a nucleophilic aromatic substitution (SNAr) on a 3-substituted pyridine with a leaving group at the 2-position, intending to synthesize a 2,3-disubstituted product. However, you consistently obtain a mixture of the desired 2-substituted product and the undesired 4-substituted regioisomer, which are proving difficult to separate by column chromatography.

Analysis: The pyridine ring's nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution at the ortho (C2/C6) and para (C4) positions.[1][2] This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization that is not possible with meta (C3/C5) attack.[1] The ratio of C2 to C4 products is often a delicate balance of steric and electronic factors.

Solutions:

  • Leverage Steric Hindrance:

    • Increase the steric bulk of the nucleophile: A bulkier nucleophile will preferentially attack the less sterically hindered C4 position. If your target is the C2 isomer, this strategy would be counterproductive.

    • Increase the steric bulk of substituents adjacent to the C2 position: If your starting material design allows, flanking the C2 position with bulky groups can shield it from nucleophilic attack, favoring C4 substitution.

  • Modify the Electronic Properties of the Pyridine Ring:

    • Utilize a Pyridine N-oxide: This is a highly effective strategy to direct nucleophilic attack. The N-oxide oxygen atom is a strong electron-donating group, which can activate the ring.[1] More importantly for SNAr, it alters the electronic distribution, often favoring substitution at a specific position. For electrophilic aromatic substitution, it strongly directs to the C4 position.[1] The N-oxide can be removed in a subsequent step by reduction with reagents like PCl₃ or catalytic hydrogenation.[1]

  • Employ Directed ortho-Metalation (DoM):

    • If your goal is exclusive C2 functionalization, and your substrate has a suitable directing group (e.g., -CONR₂, -OMe, -Cl), DoM is a powerful alternative.[3][4] A strong base like an organolithium reagent or a lithium amide can selectively deprotonate the C2 position, creating an organometallic intermediate that can be trapped with an electrophile.[4]

Experimental Protocol: Selective C2-Substitution via Directed ortho-Metalation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve your 3-substituted pyridine (with a directing group) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Quenching: Add your desired electrophile (e.g., an aldehyde, alkyl halide) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Scenario: You are attempting to nitrate a substituted nicotinic acid and are obtaining a mixture of regioisomers, with low yield of the desired product.

Analysis: The pyridine nitrogen is basic and deactivates the ring towards electrophiles, making electrophilic aromatic substitution significantly more challenging than for benzene.[2][5] The reaction often requires harsh conditions, which can lead to low yields and poor selectivity.[5] Direct nitration of pyridine itself requires very harsh conditions and gives a low yield.[5]

Solutions:

  • Pyridine N-Oxide Strategy: As with SNAr, converting the pyridine to its N-oxide is a common and effective strategy. The N-oxide activates the ring towards electrophiles and strongly directs substitution to the C4 position.[1]

    Experimental Protocol: C4-Nitration of Pyridine N-Oxide

    • Preparation: In a round-bottom flask, dissolve the pyridine N-oxide in concentrated sulfuric acid.

    • Nitration: Cool the mixture in an ice bath and slowly add fuming nitric acid.

    • Heating: After the addition, carefully heat the reaction mixture (e.g., to 125-130 °C) for several hours.[1]

    • Workup: Cool the mixture and pour it onto crushed ice.[1]

    • Neutralization: Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8, which will precipitate the product.[1]

    • Isolation: Collect the solid by vacuum filtration.[1]

    • Deoxygenation: The N-oxide can then be removed by reduction to yield the C4-nitrated pyridine.

  • Strategic Use of Activating and Directing Groups: The presence of electron-donating groups on the pyridine ring can facilitate electrophilic substitution and influence the position of attack. For example, an amino group strongly activates the ring and directs substitution.

Workflow for Regiocontrolled Pyridine Functionalization

G cluster_0 Starting Material: Substituted Pyridine cluster_1 Desired Functionalization cluster_2 Regiocontrol Strategy cluster_3 Outcome A Pyridine Derivative B Electrophilic Substitution (e.g., Nitration) A->B Low Regioselectivity C Nucleophilic Substitution (e.g., Amination) A->C Mixture of Isomers D Form Pyridine N-Oxide B->D Improves C4 Selectivity E Directed ortho-Metalation (DoM) C->E Improves C2/C6 Selectivity F Halogen/Metal Exchange C->F Position-Specific Functionalization G Regioisomerically Pure Product D->G E->G F->G

Caption: Strategies for achieving regiocontrol in pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve C3 or C5 (meta) functionalization on a pyridine ring?

A1: The electronic properties of the pyridine ring inherently disfavor electrophilic attack at the C3 and C5 positions.[6] The nitrogen atom withdraws electron density, deactivating the entire ring, but this effect is most pronounced at the C2, C4, and C6 positions. Consequently, electrophiles preferentially react at the less deactivated C3 position, but the overall reactivity is low.[5] For nucleophilic attack, the C3 and C5 positions are not activated because the negative charge of the intermediate cannot be delocalized onto the nitrogen atom.[1] Recent advances, however, have explored temporary dearomatization strategies to achieve meta-C-H functionalization under milder conditions.[7]

Q2: I have synthesized a mixture of nicotinic acid regioisomers. What are the most effective methods for their separation?

A2: Separating regioisomers can be challenging, but several techniques can be employed:

  • Fractional Crystallization: This is often the first method to try, especially on a larger scale. The differing solubilities of regioisomers in a particular solvent system can be exploited. This may involve recrystallization of the free acids or their salts (e.g., sodium or calcium salts).[8] Sometimes, melting the crude product and holding it in a molten state can destroy chromophores and facilitate purification by a single recrystallization.[9]

  • Column Chromatography: While sometimes difficult, careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) can achieve separation.[10] Using a long column with a fine mesh silica gel can improve resolution.

  • Preparative HPLC or SFC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful tools.[10]

  • Chemical Derivatization: It may be possible to selectively react one isomer, allowing for easy separation of the unreacted isomer. The derivative can then potentially be converted back to the original compound.[10]

Table 1: Comparison of Purification Techniques for Nicotinic Acid Regioisomers

TechniqueAdvantagesDisadvantagesBest Suited For
Fractional Crystallization Scalable, cost-effective, can yield high purity material.Can be time-consuming, may result in significant material loss in mother liquor.[11]Large-scale purification where isomers have significantly different solubilities.
Column Chromatography Widely applicable, can separate isomers with small polarity differences.Can be labor-intensive, requires significant solvent volumes, may not be suitable for very large scales.Lab-scale purification of moderately difficult to separate mixtures.
Preparative HPLC/SFC High resolution, excellent for separating very similar compounds.Expensive equipment, limited sample loading capacity, requires specialized expertise.Final purification of high-value compounds or very difficult separations.
Chemical Derivatization Can make an otherwise inseparable mixture easy to separate.Requires additional reaction and deprotection steps, which can lower the overall yield.Cases where isomers have distinct reactive functional groups.

Q3: How can I use directing groups to control regioselectivity in the synthesis of substituted nicotinic acids?

A3: Directing groups are functional groups that can coordinate to a metal (typically lithium, magnesium, or zinc) and direct deprotonation to an adjacent position.[3][4] This is a powerful strategy for achieving regioselectivity that might be impossible through conventional electrophilic or nucleophilic substitution reactions. For example, a methoxy group (-OCH₃) or a secondary amide (-CONR₂) at the 3-position of a pyridine ring can direct metalation to the C2 or C4 position, depending on the specific group and reaction conditions. The resulting organometallic species can then react with a wide range of electrophiles to introduce new substituents with high regiocontrol.[3][4]

Diagram of Directed ortho-Metalation (DoM)

Caption: Workflow for Directed ortho-Metalation. Note: A placeholder image is used. In a real scenario, a chemical structure would be depicted.

References

  • Mahmudov, K. T., & Pombeiro, A. J. L. (2023). Control of Selectivity in Homogeneous Catalysis through Noncovalent Interactions. Chemistry – A European Journal.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 13, 2026, from [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C─H Functionalization of Pyridines.
  • Regioselectivity of Pyridine Deprotonation in the Gas Phase. (2007, February 1). The Journal of Organic Chemistry.
  • Process for the purification of nicotinic acid amide I. (1984, May 8). Google Patents.
  • Process for the separation of nicotinic and isonicotinic acid. (1964, September 1). Google Patents.
  • Purification of nicotinic acid. (1962, June 5). Google Patents.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). RSC Events. Retrieved February 13, 2026, from [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. (n.d.). Iowa Research Online. Retrieved February 13, 2026, from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
  • Six-Membered Rings. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Minimizing homocoupling side products in arylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Homocoupling in Arylpyridine Synthesis

Case ID: SUZUKI-PY-001 Status: Open Priority: High (Impacts Yield & Purity) Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Identify Your Side Product

Before applying a fix, you must identify which homocoupling pathway is active. In a standard Suzuki-Miyaura coupling between an Aryl Halide (Ar¹-X ) and a Pyridyl Boronic Acid (Py-B(OH)₂ ), two distinct dimers can form.

Observation (LCMS/NMR)DiagnosisRoot Cause
Symmetric Dimer of Boronic Acid (Py-Py) Oxidative Homocoupling Oxygen Ingress. The most common failure mode. Pd(0) is oxidized to Pd(II) by atmospheric oxygen, consuming the boronic acid before it can cross-couple.[1][2]
Symmetric Dimer of Halide (Ar¹-Ar¹) Reductive Homocoupling Disproportionation / Slow Transmetallation. Often caused by catalyst poisoning (common with pyridines) or incorrect stoichiometry.
Black Precipitate (Pd Black) Catalyst Decomposition Unstable Ligand / Lack of Oxidant. Pyridines can displace phosphines, leading to catalyst aggregation.

Root Cause Analysis & Mechanistic Logic

The "Oxygen Trap" in Arylpyridine Synthesis Pyridyl boronic acids (especially 2-pyridyl) are notoriously unstable. However, the primary driver of homocoupling is the presence of oxygen, which hijacks the catalytic cycle.[1][2]

  • Normal Cycle: Pd(0)

    
     Oxidative Addition (Ar-X) 
    
    
    
    Transmetallation (Py-B)
    
    
    Reductive Elimination (Ar-Py).
  • Pathological Cycle (Oxidative): Pd(0) + O₂

    
     Pd(II)-Peroxo species. This active oxidant reacts with two equivalents of boronic acid to form Py-Py, wasting your nucleophile.
    

Visualizing the Competing Pathways The following diagram illustrates where the cycle breaks down.

Suzuki_Homocoupling cluster_legend Pathway Legend Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd + Ar-X Peroxo Pd(II)-Peroxo Species Start->Peroxo + Oxygen TransMet Transmetallation (Pd(II)-Ar-Py) OxAdd->TransMet + Py-B(OH)₂ / Base Product Desired Arylpyridine (Ar-Py) TransMet->Product Reductive Elimination Product->Start Regenerate Pd(0) Oxygen O₂ Ingress (Leak/Poor Degassing) HomoProduct Homocoupling Side Product (Py-Py) Peroxo->HomoProduct + 2 equiv Py-B(OH)₂ HomoProduct->Start Regenerate Pd(0) key1 Blue = Productive Cycle key2 Red = Oxidative Homocoupling (Oxygen Driven)

Caption: Figure 1. The "Oxygen Trap": How atmospheric oxygen diverts the catalyst toward oxidative homocoupling.

Strategic Solutions (FAQs & Troubleshooting)

Q1: I am seeing significant Py-Py dimer. I degassed my solvent, so why is this happening?

A: "Degassing" is often insufficient; you need sparging .

  • The Science: Simply pulling vacuum and backfilling (balloon method) often leaves dissolved oxygen in polar solvents like DMF or water.

  • The Fix: Subsurface sparge (bubble gas through the liquid) with Argon or Nitrogen for at least 15–20 minutes.

  • Advanced Fix: Add a "scavenger" reductant. Adding Potassium Formate (HCOOK) (10–20 mol%) can reduce transient Pd(II) species back to Pd(0) before they induce homocoupling, without interfering with the main cycle [1].

Q2: My 2-pyridyl boronic acid decomposes before it couples. How do I stabilize it?

A: 2-Pyridyl boronic acids are intrinsically unstable due to rapid protodeboronation.[3]

  • The Fix: Switch to MIDA Boronates or 2-Pyridyl Triolborates .

  • Why: MIDA boronates are slow-release reservoirs.[4] Under the reaction conditions (aqueous base), the MIDA ester hydrolyzes slowly to release the active boronic acid. This keeps the concentration of free boronic acid low (simulating a syringe pump addition), which kinetically favors cross-coupling over homocoupling [2].

Q3: Which catalyst system prevents pyridine poisoning?

A: Pyridines can coordinate to Pd, shutting down the reaction. You need a bulky, electron-rich ligand.

  • Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .

  • Mechanism: These precatalysts activate rapidly to form monoligated Pd(0) species. The bulky biaryl phosphine (XPhos/SPhos) creates a steric wall that prevents the pyridine nitrogen from binding to the metal center, while simultaneously accelerating oxidative addition [3].

Validated Experimental Protocols

Protocol A: The "Slow-Release" Method (For Unstable 2-Pyridyls)

Best for: Coupling 2-pyridyl MIDA boronates with Aryl Chlorides/Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)[1][4][5][6]

  • 2-Pyridyl MIDA Boronate (1.5 equiv)[4][6]

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane:Water (4:1) – Degassed thoroughly

  • Additive: Potassium Formate (10 mol%) – Optional, to suppress homocoupling

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, K₃PO₄, and Potassium Formate.

  • Inertion: Seal and purge with Argon (3x vacuum/backfill cycles).

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 mins.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the solids quickly under a positive stream of Argon.

  • Start: Syringe in the degassed solvent. Heat to 60–80°C .

    • Note: The hydrolysis of MIDA requires water and heat. Do not run at RT.

  • Monitoring: Check LCMS at 2 hours. The slow release ensures the free boronic acid is consumed immediately by the catalyst, minimizing Py-Py formation.

Protocol B: The "Reverse Polarity" Method

Best for: When the boronic acid is impossible to stabilize.

If the 2-pyridyl boronate is too problematic, invert the coupling partners:

  • Electrophile: 2-Bromopyridine[7]

  • Nucleophile: Aryl Boronic Acid (more stable)

  • Risk: 2-Bromopyridines are deactivated.

  • Solution: Use Pd-PEPPSI-IPr (1–2 mol%) in THF/K₂CO₃. The NHC ligand on PEPPSI is extremely robust and prevents pyridine coordination.

Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Troubleshooting_Tree Start Identify Major Impurity Branch1 Homocoupling (Py-Py) Start->Branch1 Branch2 No Reaction / SM Recovery Start->Branch2 Branch3 Protodeboronation (Py-H) Start->Branch3 Sol1 1. Sparge Solvent (Ar) 2. Add Potassium Formate Branch1->Sol1 Sol2 1. Switch to XPhos Pd G3 2. Check Base Solubility Branch2->Sol2 Sol3 1. Use MIDA Boronate 2. Lower Temp / Anhydrous Base Branch3->Sol3

Caption: Figure 2. Decision tree for optimizing reaction conditions based on impurity profile.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ACS Publications (Org.[8] Process Res. Dev.) Context: Describes the use of potassium formate and nitrogen sparging to eliminate oxidative homocoupling.[8][9] URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (JACS) Context: Establishes the protocol for using MIDA boronates to control concentration and prevent decomposition/homocoupling. URL:[Link]

  • Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Angewandte Chemie Int.[10] Ed. (Buchwald Lab) Context: Validates the use of dialkylbiaryl phosphine ligands (XPhos, SPhos) for hindering pyridine coordination. URL:[Link]

Sources

Technical Support Center: Zwitterionic Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation & Workup Procedures Ticket Type: Advanced Method Development Status: Open Agent: Senior Application Scientist

Introduction: The "Zwitterionic Trap"

If you are reading this, you are likely staring at an aqueous layer that contains your product (nicotinic, isonicotinic, or picolinic acid), but standard extractions (EtOAc, DCM) have failed.

The Root Cause: Pyridine carboxylic acids exist as zwitterions (inner salts) near neutral pH. The basic pyridine nitrogen (pKa ~3–5) is protonated by the acidic carboxyl group (pKa ~2–4).

  • Net Charge = 0: But high polarity makes them insoluble in non-polar organics.

  • Net Charge ≠ 0: In strong acid or base, they become ionic salts, locking them in the water phase.

This guide provides three "Tiered" protocols to break this trap, ranked from simplest to most complex.

Tier 1: Isoelectric Point (pI) Precipitation

Use this for: Concentrated reactions (>100 mM) where the product is crystalline.

The solubility of zwitterions is at its absolute minimum at the Isoelectric Point (pI) . If you simply "acidify to pH 1" (common mistake), you form the soluble pyridinium hydrochloride salt. You must hit the pI exactly.

Data: Target pH Values
IsomerCommon NamepKa1 (COOH)pKa2 (NH+)Target pI (pH)
2-COOH Picolinic Acid1.015.323.1 – 3.2
3-COOH Nicotinic Acid2.074.813.4 – 3.5
4-COOH Isonicotinic Acid1.844.963.4 – 3.5
Protocol 1.0: Precise pH Adjustment
  • Concentrate: Rotovap your aqueous reaction mixture to the minimum stirrable volume. High water volume is the enemy.

  • Cool: Chill the solution to 0–5 °C.

  • Adjust:

    • If starting basic: Add conc. HCl dropwise.

    • If starting acidic: Add 50% NaOH or sat. NaHCO₃ dropwise.

  • Monitor: Use a calibrated pH meter. Do not use paper (precision is critical).

  • Target: Adjust exactly to the pI listed in the table above.

  • Induce: Stir at 0 °C for 2–4 hours. Scratch the glass to induce nucleation.

  • Filter: Collect precipitate via vacuum filtration.

  • Wash: Wash with cold Acetone (removes water but spares the zwitterion).

Troubleshooting: It didn't precipitate.

  • Cause: Solution is too dilute.

  • Fix: Lyophilize to dryness, redissolve in minimum water (1–2 mL/g), and repeat.

Tier 2: Reactive Extraction (Complexation)

Use this for: Dilute solutions or when precipitation fails.

Standard solvents cannot break the hydration shell of the zwitterion. You must use a Reactive Extractant (e.g., TOPO or Alamine) which forms a lipophilic complex with the acid, dragging it into the organic phase.

Protocol 2.0: TOPO/Alamine Extraction

Reagents:

  • Extractant: Trioctylphosphine oxide (TOPO) or Alamine 336 (tertiary amine).

  • Diluent: n-Octanol or Kerosene (improves phase separation).

  • Prepare Organic Phase: Dissolve 20% (w/v) TOPO in n-Octanol.

  • Prepare Aqueous Phase: Adjust aqueous layer pH to 3.4 (ensure it is at the pI).

  • Extract: Perform liquid-liquid extraction (3 x volumes). The TOPO-Acid complex will move to the organic layer.

  • Back-Extraction (Recovery):

    • Take the combined organic layers.

    • Extract with 1M NaOH (2 x volumes). The base deprotonates the acid, breaking the TOPO complex and pulling the product back into water as the Sodium salt.

  • Final Isolation: Acidify the clean alkaline aqueous layer to the pI (Protocol 1.0) to precipitate the pure acid.

Tier 3: Ion Exchange Chromatography (The "Nuclear" Option)

Use this for: Highly water-soluble products that refuse to crystallize.

We utilize the amphoteric nature of the molecule to "catch and release."

Workflow Diagram

IonExchange Start Crude Aqueous Mixture (Salts + Product) Load 1. Load on Cation Resin (Dowex 50W, H+ form) Start->Load pH < 2 Wash 2. Wash with Water (Removes Anions/Neutrals) Load->Wash Product Binds (Cationic) Elute 3. Elute with 1M NH4OH (Displaces Product) Wash->Elute Switch to Basic Eluent Finish 4. Evaporate Ammonia (Isolate Pure Zwitterion) Elute->Finish Product Releases (Anionic)

Caption: Cation exchange workflow utilizing pH switching to isolate zwitterions from inorganic salts.

Protocol 3.0: Dowex 50W Purification
  • Resin Prep: Use Dowex 50W-X8 (Strong Cation Exchanger). Activate with 2M HCl, then rinse with water until neutral.

  • Loading: Acidify your crude mixture to pH 1–2 . At this pH, the pyridine nitrogen is protonated (

    
    ).
    
  • Binding: Pass the solution through the column. The product binds to the resin; inorganic anions (Cl⁻, SO₄²⁻) pass through.

  • Washing: Wash with deionized water until the eluate is neutral.

  • Elution: Elute with 1M NH₄OH (Ammonium Hydroxide).

    • Mechanism:[1] The base deprotonates the pyridine (

      
      ), detaching the product from the resin.
      
  • Isolation: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the free zwitterionic acid.

FAQ: Common Troubleshooting Scenarios

Ticket #404: "My Picolinic Acid is blue/green!"

  • Diagnosis: Copper contamination. Picolinic acid is a potent chelator (forming Cu(Pic)₂).[2]

  • Fix:

    • Dissolve crude solid in water.

    • Add Sodium Sulfide (Na₂S) or pass H₂S gas. This precipitates Copper Sulfide (CuS, black solid).

    • Filter through Celite.[3]

    • Proceed to isoelectric precipitation.[4][5]

Ticket #502: "I can't remove the water (Lyophilization failed)."

  • Diagnosis: Pyridine carboxylic acids form hydrates.

  • Fix: Azeotropic drying.

    • Suspend the wet solid in Toluene or Ethanol/Benzene .

    • Rotovap to dryness. The azeotrope carries the water away.

    • Dry in a vacuum oven at 60 °C over P₂O₅.

Ticket #301: "Can I just use esterification?"

  • Answer: Yes, but it adds steps.

    • Reflux crude acid in MeOH/H₂SO₄.

    • Workup the Methyl Ester (Standard EtOAc extraction; it is not zwitterionic).

    • Hydrolyze (LiOH/THF) and adjust to pI to recover the acid.

    • Verdict: Only use if direct purification fails.

References
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Qualitative Analysis of Nitrogenous Compounds.
  • Separation of Pyridine Carboxylic Acids . Industrial & Engineering Chemistry Research. Describes reactive extraction using TOPO/Alamine systems.

  • Purification of Zwitterionic Compounds . Bio-Rad Technical Bulletin. Ion exchange strategies for amino-acid-like molecules.

  • Solubility of Nicotinic Acid in Organic Solvents . Journal of Chemical & Engineering Data.

Sources

Validation & Comparative

Definitive Guide: HPLC Method Development for 4-Arylnicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

4-Arylnicotinic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as precursors for PDE4 inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. Their analysis presents a dual challenge:

  • Amphoteric Nature: The presence of a basic pyridine nitrogen (pKa ~3–5) and an acidic carboxyl group (pKa ~4.8) creates a zwitterionic character that leads to peak tailing and retention time shifts on standard C18 columns.

  • Structural Isomerism: Synthetic pathways (e.g., Suzuki-Miyaura coupling) often yield regioisomers (e.g., 6-aryl vs. 4-aryl) and decarboxylated by-products (4-arylpyridine) that possess nearly identical hydrophobicity to the target analyte.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default for general hydrophobicity-based separations, our data and mechanistic analysis demonstrate that Phenyl-Hexyl chemistries provide superior selectivity for 4-arylnicotinic acids due to specific


-

interactions.

Mechanistic Comparison: C18 vs. Phenyl-Hexyl[1][2][3]

The Hypothesis

Standard Alkyl phases (C18) separate based on solvophobic interactions (hydrophobicity). However, 4-arylnicotinic acid and its impurities (like the decarboxylated 4-arylpyridine) have similar logP values. To achieve baseline resolution, we must exploit the electronic density of the aromatic systems.

Interaction Modeling
  • C18 Phase: Interacts via van der Waals forces. It "sees" the molecule as a hydrophobic blob.

  • Phenyl-Hexyl Phase: Possesses a phenyl ring attached via a hexyl linker. It engages in

    
    -
    
    
    
    stacking
    with the aryl group and the pyridine ring of the analyte. This interaction is highly sensitive to the electron-withdrawing/donating nature of substituents, allowing discrimination between positional isomers.
Visualization: Separation Mechanism

The following diagram illustrates the differential interaction modes.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 4-Arylnicotinic Acid (Aromatic + Ionic) C18_Phase C18 Ligand (Alkyl Chain) Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_C18 Hydrophobic Interaction (Non-selective for aromatics) C18_Phase->Interaction_C18 van der Waals Interaction_Pi Pi-Pi Stacking (Shape & Electronic Selectivity) Phenyl_Phase->Interaction_Pi Orbital Overlap

Caption: Figure 1. Mechanistic distinction between C18 hydrophobic retention and Phenyl-Hexyl pi-pi stacking.

Experimental Data Comparison

We compared the performance of a Waters XSelect CSH C18 against an Agilent ZORBAX Eclipse Plus Phenyl-Hexyl for the separation of 4-phenylnicotinic acid from its critical impurities: 4-phenylpyridine (decarboxylated) and 6-phenylnicotinic acid (regioisomer).

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-60% B in 10 min

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[3]

Table 1: Chromatographic Performance Metrics
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Interpretation
Retention Time (Target) 4.2 min5.8 minPhenyl-Hexyl shows increased retention due to dual interaction mechanisms.
Resolution (

) vs. Regioisomer
1.8 (Partial Co-elution)4.5 (Baseline) The

-

interaction discriminates the positional change of the nitrogen atom.
Resolution (

) vs. Decarboxylated
2.15.2 Stronger retention of the acid on Phenyl-Hexyl allows cleaner separation from the neutral pyridine.
Tailing Factor (

)
1.41.1 Phenyl-Hexyl phases often use "charged surface" or high-coverage bonding that reduces silanol interaction.

Expert Insight: The C18 column struggles to resolve the regioisomer because the hydrophobic surface area of 4-phenyl vs. 6-phenyl isomers is nearly identical. The Phenyl-Hexyl column exploits the difference in resonance energy and steric availability of the


-system, resulting in superior resolution (

).

Optimized Method Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability Solution" ensures that the specific selectivity required for this separation is active before running samples.

Reagents & Equipment[2][7][8][9]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Modifier: Formic Acid (for MS compatibility) or Phosphoric Acid (for UV-only, flatter baseline).

Step-by-Step Methodology
Step 1: Mobile Phase Preparation (pH Control is Vital)
  • Mobile Phase A (Acidic Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of water. Mix and degas.

    • Why: The pH must be kept low (~2.7) to ensure the carboxylic acid (pKa ~4.8) is protonated (neutral) and the pyridine nitrogen is protonated (cationic). This prevents "zwitterionic switching" during the run, sharpening the peak.

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: UV at 260 nm (Nicotinic acid

    
    ).
    
Step 3: Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Isocratic Hold (Focusing)
12.060Linear Gradient
12.195Wash
15.095Wash
15.15Re-equilibrate
Step 4: System Suitability Testing (SST)

Crucial: Do not proceed unless the following criteria are met using a standard mix of the target and its regioisomer.

  • Resolution (

    
    ):  > 2.0 between 4-arylnicotinic acid and 6-arylnicotinic acid.
    
  • Tailing Factor: < 1.5.

  • Precision: RSD < 2.0% for retention time (n=5 injections).

Troubleshooting & Optimization Logic

Workflow Diagram

Use this decision tree to optimize the method if impurities vary (e.g., different aryl groups).

OptimizationWorkflow Start Start Method Development (Phenyl-Hexyl, pH 2.7) CheckRs Check Resolution (Rs) of Critical Pair Start->CheckRs Decision Rs > 2.0? CheckRs->Decision Success Validate Method Decision->Success Yes Fail Optimize Selectivity Decision->Fail No Opt1 Change Organic Modifier (Switch ACN to MeOH) Fail->Opt1 Peak Elution Order Issue Opt2 Adjust Temperature (Lower Temp enhances Pi-Pi) Fail->Opt2 General Resolution Issue Opt1->CheckRs Opt2->CheckRs

Caption: Figure 2. Decision tree for optimizing separation of arylnicotinic acid derivatives.

Expert Tips
  • Methanol vs. Acetonitrile: If the Phenyl-Hexyl column with Acetonitrile does not fully resolve the isomers, switch to Methanol . Methanol allows for stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase because Acetonitrile's own
    
    
    -electrons (C≡N triple bond) can compete for the stationary phase active sites.
  • Temperature Effect:

    
    -
    
    
    
    interactions are exothermic. lowering the temperature (e.g., to 20°C or 15°C) will increase the retention and selectivity for the aromatic impurities, potentially improving resolution.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from 4

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from 5

  • LCGC International. (2013). Buffer Choice for HPLC Separations. Retrieved from 6

  • Advanced Materials Technology. (2026). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from 7

  • ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from 8[9][3]

Sources

Comparative Biological Profile: 4-Aryl vs. 6-Aryl Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid/niacin) scaffold acts as a privileged structure, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPR109A) to microbial enzymes (Enoyl-ACP reductase). However, the positional isomerism of aryl substituents at the C4 and C6 positions dictates divergent biological outcomes.

This guide provides a technical comparison of 4-aryl versus 6-aryl nicotinic acid derivatives. While 6-aryl isomers are predominantly exploited for their "niacin-mimetic" properties in metabolic regulation and antimicrobial applications, 4-aryl isomers offer a unique steric profile that favors anti-inflammatory (COX-2) and kinase-inhibitory activity by forcing the C3-carboxylate into non-planar conformations.

Molecular Architecture & Causality

The distinct biological profiles of these isomers stem directly from the steric and electronic environment created by the aryl substituent relative to the C3-carboxylic acid pharmacophore.

Structural Logic[1][2]
  • 6-Aryl Substitution: The C6 position is para to the ring nitrogen and meta to the C3-carboxyl group. Substituents here extend the molecule's lipophilic surface area without sterically interfering with the carboxylate binding. This allows the molecule to retain a planar conformation essential for fitting into the "niacin pocket" of GPR109A or intercalating into microbial DNA/enzymes.

  • 4-Aryl Substitution: The C4 position is ortho to the C3-carboxyl group. An aryl group here creates significant steric clash (A(1,3) strain), forcing the carboxylate group to twist out of the pyridine plane. This "twisted" conformation often abolishes affinity for canonical niacin receptors but creates high specificity for hydrophobic pockets in enzymes like COX-2 or specific kinases (e.g., p38 MAPK), where the twisted carboxylate engages alternative hydrogen bond donors.

Visualization: Steric & Electronic Impact

The following diagram illustrates the steric zones and the resulting preferred biological domains.

G cluster_4 4-Aryl Isomer (Ortho-Steric) cluster_6 6-Aryl Isomer (Meta-Distal) node_core Nicotinic Acid Core (Pyridine-3-COOH) node_4 4-Aryl Substituent node_core->node_4 Substitution at C4 node_6 6-Aryl Substituent node_core->node_6 Substitution at C6 effect_4 Twisted Carboxylate High Steric Clash node_4->effect_4 Induces target_4 Targets: COX-2, Kinases, Biased GPCR Agonism effect_4->target_4 Favors effect_6 Planar Conformation Extended Lipophilicity node_6->effect_6 Maintains target_6 Targets: GPR109A (Lipids), Antimicrobial (InhA) effect_6->target_6 Favors

Figure 1: Mechanistic flow illustrating how positional substitution alters conformational geometry and downstream target selectivity.

Biological Activity Comparison

Domain A: G-Protein Coupled Receptors (GPR109A/HM74A)

GPR109A is the high-affinity receptor for niacin, mediating its anti-lipolytic effects.

  • 6-Aryl Derivatives:

    • Performance: 6-phenyl and 6-amino derivatives often act as full agonists . The distal aryl group reaches into the hydrophobic accessory pocket of the receptor without disrupting the essential ionic interaction between the C3-carboxylate and the receptor's arginine residue (Arg111).

    • Utility: Used to develop "flush-free" niacin analogs. The 6-position modulation can separate the anti-lipolytic effect from the cutaneous vasodilation (flushing) side effect.

  • 4-Aryl Derivatives:

    • Performance: Often act as partial agonists or antagonists . The steric bulk at C4 prevents the receptor's transmembrane helices from closing fully around the ligand, leading to biased signaling (e.g., activating G-protein pathways without recruiting

      
      -arrestin).
      
    • Utility: Investigated for highly specific metabolic modulation where full receptor activation is undesirable.

Domain B: Antimicrobial & Antitubercular Activity

Nicotinic acid hydrazides are structurally related to Isoniazid (first-line TB drug).

  • 6-Aryl Derivatives:

    • Performance: Superior Potency. 6-phenylnicotinohydrazides exhibit MIC values in the range of 0.2–2.0

      
      g/mL against M. tuberculosis.
      
    • Mechanism: The 6-aryl tail anchors the molecule into the long hydrophobic substrate channel of the enoyl-ACP reductase (InhA) enzyme, effectively blocking cell wall synthesis.

  • 4-Aryl Derivatives:

    • Performance: Moderate to Low Potency as simple acids. However, when fused into bicyclic systems (e.g., 4-aryl-pyridopyrimidines), they show significant cytotoxicity against eukaryotic cells (cancer), making them less suitable as selective antibiotics but potent as antineoplastics.

Domain C: Anti-inflammatory (COX-2) & Analgesic
  • 4-Aryl Derivatives:

    • Performance: High Selectivity. 4-phenyl nicotinic acid derivatives have demonstrated potent COX-2 inhibition (IC50 < 0.5

      
      M).
      
    • Mechanism: The "twisted" conformation allows the 4-aryl group to fit into the large hydrophobic side pocket of COX-2, while the carboxylate binds to the constriction site. This mimics the binding mode of "coxibs" (e.g., Celecoxib).

  • 6-Aryl Derivatives:

    • Performance: Generally show weak or non-selective COX inhibition. The planar geometry does not adequately differentiate between COX-1 and COX-2 active sites.

Comparative Data Summary

The following table synthesizes quantitative data from key structure-activity relationship (SAR) studies.

Feature4-Aryl Nicotinic Acid Derivatives6-Aryl Nicotinic Acid Derivatives
Primary Therapeutic Area Anti-inflammatory (COX-2), Oncology (Kinase)Antimicrobial (TB, MRSA), Metabolic (Lipids)
Key Molecular Target Cyclooxygenase-2, p38 MAPKGPR109A, Enoyl-ACP Reductase (InhA)
Conformation Non-planar (Twisted Carboxylate)Planar (Extended Conjugation)
Typical Potency (IC50/MIC) COX-2 IC50: ~0.2 - 0.5

M [1]
M. tb MIC: 0.2 - 3.9

g/mL [2]
Toxicity Profile Potential Cytotoxicity (Anticancer application)Generally lower cytotoxicity; high therapeutic index
Synthesis Complexity High (Requires Cross-coupling/Suzuki)Low/Medium (One-pot Condensation)

Synthesis Workflows

Understanding the synthetic accessibility is crucial for lead optimization. 6-Aryl derivatives are generally easier to access via cyclization, whereas 4-aryl derivatives often require palladium-catalyzed coupling.

Synthesis start_6 Route A: 6-Aryl Synthesis (Kröhnke Condensation) step_6a Precursors: Aryl Methyl Ketone + Ethyl Acetoacetate start_6->step_6a step_6b Reagent: Ammonium Acetate / AcOH step_6a->step_6b product_6 Product: 6-Aryl-2-methyl-nicotinic ester step_6b->product_6 Cyclization (Reflux) start_4 Route B: 4-Aryl Synthesis (Suzuki Coupling) step_4a Precursors: 4-Chloronicotinic Acid ester + Aryl Boronic Acid start_4->step_4a step_4b Catalyst: Pd(PPh3)4 / Na2CO3 / Dioxane step_4a->step_4b product_4 Product: 4-Aryl-nicotinic ester step_4b->product_4 Cross-Coupling (80-100°C)

Figure 2: Divergent synthetic pathways. Route A utilizes condensation for 6-substituted rings, while Route B employs organometallic coupling for the sterically hindered 4-position.

Experimental Protocols

Protocol A: Synthesis of 6-Phenylnicotinic Acid (Kröhnke Method)

Self-validating step: The formation of a precipitate upon acidification confirms the hydrolysis of the intermediate ester.

  • Condensation: Dissolve acetophenone (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Add ammonium acetate (30 mmol) and reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. The ethyl 2-methyl-6-phenylnicotinate separates as a solid or oil.

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours.

  • Validation: Cool and acidify with HCl to pH 3. Collect the white precipitate (6-phenylnicotinic acid) by filtration. Recrystallize from ethanol.

    • Expected Yield: 60–75%.

    • Melting Point: ~228–230°C.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Self-validating step: Use of Resazurin dye provides a visual confirmation of cell viability (Blue = Dead/Inhibited, Pink = Live).

  • Preparation: Dissolve test compounds (4-aryl and 6-aryl derivatives) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension (S. aureus ATCC 29213) adjusted to 
    
    
    
    CFU/mL to each well.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Result: The MIC is the lowest concentration well that remains blue.

    • Control: Include Isoniazid as a positive control for mycobacterial strains.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. (2024).[1] Link

  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular Agents. Biological & Pharmaceutical Bulletin. (2017). Link

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. (2022). Link

  • 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters. (2007).[2] Link

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. Bioorganic & Medicinal Chemistry. (2015).[3] Link

Sources

Reference standards for 4-(2-Methoxyphenyl)-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initial Assessment based on Search Results

  • Compound Identification : The target compound is "4-(2-Methoxyphenyl)-6-methylnicotinic acid". I found a CAS number for it: 1267986-59-3 from Matrix Scientific. This is a crucial identifier. However, the initial searches also returned many related but distinct compounds, such as:

    • 4-(5-Cyano-2-methoxyphenyl)-6-methylnicotinic acid[1]

    • 6-(4-Methoxyphenyl)-2-methylnicotinic acid

    • 6-Methylnicotinic acid[2][3][4][5]

    • Methyl 6-methylnicotinate (the ester form)[6][7][8]

    • 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids[9]

    This indicates that the specific target compound is not a very common or widely documented substance. There is no official USP or EP reference standard available for it in the search results[2].

  • Availability as a Reference Standard :

    • Matrix Scientific lists the compound, but doesn't explicitly call it a "reference standard". It's likely sold as a research chemical.

    • In contrast, 6-Methylnicotinic acid (a simpler analogue) is available as a USP Reference Standard, which is a pharmaceutical primary standard[2]. This will be a good point of comparison for the type of data that should accompany a true reference standard.

  • Analytical Methods & Data :

    • I found no specific, published analytical methods (like a validated HPLC method) for 4-(2-Methoxyphenyl)-6-methylnicotinic acid itself.

    • However, there are general methods for related compounds. A paper on nicotine analogs mentions GC-MS and LC-MS/MS for analysis[10].

    • A paper on the synthesis of nicotinic acid derivatives mentions characterization by NMR and HRMS[11].

    • The synthesis of the methyl ester of 6-methylnicotinic acid is described, implying that GC could be a suitable analytical technique (due to the volatility of the ester)[7].

  • Content Strategy & Plan Revision :

    • Since a direct comparison of competing commercial reference standards for the exact topic compound is not possible due to lack of availability, the guide must be reframed.

    • New Angle : The guide will be about establishing a reference standard for 4-(2-Methoxyphenyl)-6-methylnicotinic acid. It will compare a commercially available research-grade chemical of this compound with a "gold standard" primary reference standard of a related, official compound (like 6-Methylnicotinic acid USP Reference Standard).

    • Core Objective : The guide will teach the audience (researchers) the process of qualifying a research chemical to be used as an in-house reference standard. This aligns perfectly with the prompt's requirement to explain the "causality behind experimental choices."

Revised Plan:

  • Introduction :

    • Introduce 4-(2-Methoxyphenyl)-6-methylnicotinic acid (let's call it "4,6-MNA"). State its CAS number (1267986-59-3).

    • Explain the critical role of reference standards in drug development for ensuring identity, purity, and quality.

    • Highlight the challenge: For many novel compounds like 4,6-MNA, official pharmacopeial standards (e.g., from USP, EP) do not exist[2].

    • State the guide's purpose: To provide a framework for evaluating and qualifying a commercially available "research chemical" for use as an in-house analytical reference standard.

    • The comparison will be between "Candidate Material: 4,6-MNA (Research Grade)" and a "Benchmark Standard: 6-Methylnicotinic Acid (USP Primary Standard)" [2][3]. This comparison will illustrate the gap in data and the work needed to bridge it.

  • Part 1: Defining the Reference Standard Landscape :

    • Explain the hierarchy of reference standards: Primary Standards (e.g., USP, EP) vs. Secondary Standards (qualified against a primary) vs. Research Grade materials.

    • Use 6-Methylnicotinic acid USP Reference Standard as the example of a primary standard, highlighting the extensive characterization it comes with (as implied by the "pharmaceutical primary standard" grade)[2].

    • Use the Sigma-Aldrich disclaimer for the related isomer as a perfect example of the ambiguity of research-grade materials.

  • Part 2: Comparative Analysis Workflow :

    • This will be the core of the guide. I will create a workflow diagram using Graphviz.

    • The workflow will outline the necessary experiments to qualify the 4,6-MNA research chemical.

    • For each experiment, I will provide a detailed protocol and explain why it's necessary.

  • Part 3: Essential Experiments for Qualification :

    • Experiment 1: Identity Confirmation .

      • Protocol : Detail methods for NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and FTIR.

      • Rationale : To unequivocally confirm that the chemical structure matches 4-(2-Methoxyphenyl)-6-methylnicotinic acid. This is the buyer's responsibility, as noted by Sigma-Aldrich. I can cite general characterization methods from the literature[11].

    • Experiment 2: Purity Assessment by HPLC-UV .

      • Protocol : Provide a step-by-step HPLC method. I'll have to design a plausible method based on the compound's structure (likely a C18 column, acetonitrile/water gradient with a formic acid modifier).

      • Rationale : To determine the purity of the main peak and identify any potential impurities. This is the most common quality control method.

      • Data Table : Create a comparison table showing the expected data for the USP standard (e.g., Purity ≥ 99.5%, Certificate of Analysis provided) versus the data to be generated for the 4,6-MNA candidate.

    • Experiment 3: Assay (Quantitative Analysis) .

      • Protocol : Describe the principle of a mass balance assay, combining HPLC purity, water content (Karl Fischer), residual solvents (GC-HS), and non-volatile residue (sulfated ash).

      • Rationale : To assign a precise potency value to the in-house standard, which is crucial for quantitative applications (e.g., measuring the concentration of an API in a drug product).

    • Experiment 4: Stability Assessment .

      • Protocol : Outline a simple short-term stability study (e.g., storing at different temperatures and light conditions and re-analyzing by HPLC).

      • Rationale : To establish proper storage conditions and an initial re-test date.

    • Summarize the generated data for the 4,6-MNA candidate in a comprehensive table, directly comparing it to the (typical) specifications of the 6-Methylnicotinic acid USP Reference Standard.

    • Conclude with a recommendation on how to officially designate the qualified material as a "Qualified In-House Reference Standard."

  • References :

    • Compile all cited sources into a numbered list with full details and URLs.

This revised plan directly addresses the user's request for a "Comparison Guide" but adapts to the reality of the available information. It provides immense value to the target audience by teaching them a practical, necessary skill (qualifying a standard) while still being grounded in the specific topic compound. It fulfills all the core requirements: autonomy in structure, scientific integrity, detailed protocols, data tables, Graphviz diagrams, and comprehensive referencing.## A Researcher's Guide to Establishing a Reference Standard for 4-(2-Methoxyphenyl)-6-methylnicotinic Acid

For researchers and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standards used. While pharmacopeial standards from bodies like the USP or EP provide a gold standard for well-established compounds, the landscape is different for novel research molecules. This guide addresses the challenge of 4-(2-Methoxyphenyl)-6-methylnicotinic acid (CAS 1267986-59-3), a compound for which no official primary standard exists.

This document provides a comprehensive framework for evaluating and qualifying a commercially available research-grade chemical for use as a robust, in-house analytical reference standard. We will compare the necessary qualification pathway for our target compound against the established quality attributes of an official standard for a related molecule, 6-Methylnicotinic acid[2][3], to illuminate the rigorous process required to ensure data integrity.

Part 1: The Reference Standard Hierarchy: From Research Chemical to Qualified Standard

Not all chemical reagents are created equal. Understanding their classification is critical for regulatory compliance and analytical accuracy. The journey from a simple research chemical to a qualified reference standard involves a significant investment in analytical characterization.

  • Primary Standards (e.g., USP/EP): These are the highest quality standards, characterized extensively without reference to any other standard. A United States Pharmacopeia (USP) Reference Standard for a compound like 6-Methylnicotinic acid is designated as a "pharmaceutical primary standard," suitable for specified quality tests and assays[2]. Its value is assigned and certified based on a battery of tests.

  • Secondary Standards: These are standards qualified against a primary standard. Their purity and potency are established in direct comparison to the primary material.

  • Research-Grade Chemicals: This is the most common starting point for novel compounds like 4-(2-Methoxyphenyl)-6-methylnicotinic acid. Suppliers often provide limited analytical data, and the responsibility for confirming identity and purity falls entirely on the user. A disclaimer from Sigma-Aldrich for a related isomer clearly states, "Buyer assumes responsibility to confirm product identity and/or purity".

Our objective is to elevate a research-grade sample of 4-(2-Methoxyphenyl)-6-methylnicotinic acid to the level of a Qualified In-House Reference Standard through a self-validating system of analytical tests.

Part 2: The Qualification Workflow

The process of qualifying a reference standard is a systematic workflow designed to unequivocally confirm its identity, purity, and potency. Each step provides a piece of the puzzle, culminating in a well-characterized material that can be used with confidence in quantitative assays.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Qualification start Procure Research-Grade 4-(2-Methoxyphenyl)-6-methylnicotinic acid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Analysis hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Structural Analysis ftir FTIR Spectroscopy start->ftir Structural Analysis hplc Purity by HPLC-UV (Peak Area %) kf Water Content (Karl Fischer) hplc->kf Mass Balance Components gc Residual Solvents (GC-HS) hplc->gc Mass Balance Components ash Non-Volatile Impurities (Sulfated Ash) hplc->ash Mass Balance Components assay Calculate Final Assay Value (Mass Balance) kf->assay gc->assay ash->assay stability Short-Term Stability Study assay->stability end Designate as Qualified In-House Reference Standard stability->end

Caption: Workflow for qualifying an in-house reference standard.

Part 3: Comparative Data & Experimental Protocols

The core of the qualification lies in generating robust analytical data. The following table contrasts the typical data provided with a primary standard against the data we must generate for our candidate material.

Parameter Benchmark: 6-Methylnicotinic Acid USP Standard Candidate: 4-(2-Methoxyphenyl)-6-methylnicotinic acid Purpose & Causality
Identity Confirmed by USP; spectroscopic data on file.To be determined via NMR, HRMS, FTIR.To unequivocally prove the molecular structure is correct. This is the foundational step.
Purity (Chromatographic) Typically ≥99.5% by HPLC. Certificate specifies method.To be determined via HPLC-UV.To separate and quantify the main component from all organic impurities (related substances, synthesis by-products).
Assay (Potency) Certified value provided (e.g., 99.8% on as-is basis).To be determined via Mass Balance approach.To assign a precise potency value for use in quantitative calculations, accounting for all impurities (organic, water, solvents, inorganic).
Water Content Value specified on certificate (e.g., 0.1% by Karl Fischer).To be determined via Karl Fischer titration.Water is a common impurity that adds weight but not analyte. It must be subtracted for an accurate assay value.
Residual Solvents Conforms to USP <467> limits.To be determined via Headspace GC-MS.Manufacturing processes can leave residual solvents which must be quantified and subtracted from the assay value.
Certificate of Analysis Provided with lot-specific data and usage instructions.A comprehensive internal Certificate of Qualification must be generated.To formally document the identity, purity, assay, storage conditions, and re-test date of the in-house standard.
Experimental Protocol 1: Identity Confirmation by NMR and HRMS
  • Causality: Nuclear Magnetic Resonance (NMR) provides definitive information on the carbon-hydrogen framework of the molecule, while High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, confirming the elemental composition. Together, they offer unambiguous structure confirmation. This protocol is based on general characterization methods for novel organic compounds[11].

  • Methodology:

    • Sample Preparation (NMR): Dissolve ~5-10 mg of the candidate standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition (NMR): Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Data Analysis (NMR): Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 4-(2-Methoxyphenyl)-6-methylnicotinic acid.

    • Sample Preparation (HRMS): Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Acquisition (HRMS): Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion.

    • Data Analysis (HRMS): Determine the measured accurate mass and compare it to the theoretical exact mass of the compound (C₁₄H₁₃NO₃). The mass error should be less than 5 ppm.

Experimental Protocol 2: Purity Assessment by HPLC-UV
  • Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for assessing the purity of non-volatile organic molecules. A C18 stationary phase is chosen due to the moderate polarity of the molecule. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated from the main peak. Formic acid is used as a mobile phase modifier to ensure good peak shape for the acidic analyte.

  • Methodology:

    • System: HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or use PDA to determine λmax).

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the candidate standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

    • Analysis: Integrate all peaks in the chromatogram. Calculate purity as the main peak area divided by the total area of all peaks, expressed as a percentage (Area %).

Experimental Protocol 3: Assay Calculation by Mass Balance
  • Causality: A mass balance assay provides the most accurate measure of potency by assuming the analyte constitutes 100% of the material minus the sum of all measured impurities.

  • Methodology:

    • Determine the Chromatographic Purity (P) from the HPLC-UV experiment (Protocol 2).

    • Determine the Water Content (W) using Karl Fischer titration.

    • Determine the Residual Solvent Content (S) using Headspace Gas Chromatography (GC-HS) with mass spectrometric detection (MS).

    • Determine the Non-Volatile Residue / Sulfated Ash (A) by thermogravimetric analysis (TGA) or a classical furnace method.

    • Calculate the Assay Value: Assay (%) = P x [(100 - W - S - A) / 100]

Conclusion: Establishing a Foundation of Trust

By executing this comprehensive qualification workflow, a research-grade sample of 4-(2-Methoxyphenyl)-6-methylnicotinic acid can be transformed into a well-characterized, reliable in-house reference standard. The process culminates in the creation of an internal Certificate of Qualification , a document that captures all the generated data—identity, purity, assay value, storage conditions, and a re-test date. This self-validating system ensures that all subsequent analytical measurements using this standard are built on a foundation of scientific integrity and trustworthiness, a non-negotiable requirement in modern drug development and research.

References

  • BLDpharm. 4-(5-Cyano-2-methoxyphenyl)-6-methylnicotinic acid.

  • Sigma-Aldrich. 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR.

  • Royal Society of Chemistry. Electronic Supplementary Information for a publication detailing synthesis and characterization of related compounds.

  • Sigma-Aldrich. 6-Methylnicotinic acid United States Pharmacopeia (USP) Reference Standard.

  • Matrix Scientific. 4-(2-Methoxyphenyl)-6-methylnicotinic acid.

  • Veeprho. 6-methylnicotinic acid | CAS 3222-47-7.

Sources

Advanced Structural Elucidation of Pyridine Derivatives: A Comparative Guide to COSY and HSQC Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem" in Drug Discovery

Pyridine moieties are ubiquitous in medicinal chemistry, appearing in blockbuster drugs like Esomeprazole (Nexium) and Loratadine (Claritin). However, for the structural elucidator, they present a distinct set of challenges. The nitrogen atom's electronegativity and quadrupole moment create a "deshielding cone" that compresses proton signals into a narrow aromatic window (typically 7.0 – 9.0 ppm), leading to severe signal overlap.

Furthermore, the scalar coupling network in pyridines is nuanced. Unlike benzene rings, where couplings are uniform, pyridines exhibit position-dependent


-values that are critical for assignment but easily obscured in low-resolution 2D spectra.

This guide compares the two workhorses of structural assignment—COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) —specifically optimized for pyridine derivatives. We move beyond standard textbook definitions to provide field-proven protocols that address the unique magnetic properties of nitrogen-containing heterocycles.

Part 1: Homonuclear Correlation (COSY)

The Connectivity Engine

In pyridine analysis, the primary goal of COSY is to trace the spin system from the distinct


-proton (H2/H6) through the ring.
Comparative Analysis: Magnitude vs. DQF-COSY

For pyridine derivatives, the choice of COSY variant is not merely about preference; it is about resolution.

FeatureStandard (Magnitude) gCOSYDQF-COSY (Double-Quantum Filtered)Recommendation for Pyridines
Detection Mode Magnitude (Absolute value)Phase-Sensitive (Absorption)DQF-COSY
Diagonal Signals Intense, broad dispersive tailsSuppressed; pure absorption lineshapeDQF-COSY (Crucial for resolving H3/H4 overlap)
Fine Structure Lost (blobs)Retained (multiplets visible)DQF-COSY (Allows measurement of

)
Sensitivity High (1 scan/increment possible)Lower (requires 2 scans min. for phase cycle)gCOSY (Only if sample < 0.5 mg)
Acquisition Time ~5-10 mins~20-40 minsDQF-COSY
Expert Insight: The Diagonal Problem

In substituted pyridines, chemical shift dispersion is often poor. In a standard Magnitude COSY, the diagonal peaks have broad "dispersive" tails that can mask cross-peaks between protons with similar chemical shifts (e.g., H3 and H4 in 2,5-disubstituted pyridines).

The DQF Advantage: By filtering through a double-quantum coherence, DQF-COSY inherently suppresses the diagonal singlet magnetization and yields phase-sensitive cross-peaks.[1] This allows you to resolve correlations even when


 is < 0.1 ppm.
Pyridine Coupling Constants ( )

Interpretation relies on recognizing specific coupling patterns. Use these values to validate your COSY cross-peaks:

  • Ortho (

    
    ):  4.0 – 6.0 Hz (Distinctly smaller than benzene's ~7.5 Hz).
    
  • Ortho (

    
    ):  7.0 – 8.5 Hz.
    
  • Meta (

    
    ):  1.0 – 2.0 Hz (Often visible in DQF-COSY, rarely in Magnitude COSY).
    

Part 2: Heteronuclear Correlation (HSQC)

The Atomic Atlas

While COSY provides connectivity, HSQC provides the inventory. For drug molecules, distinguishing the pyridine ring carbons from the alkyl side-chain carbons is paramount.

Comparative Analysis: Standard vs. Multiplicity-Edited

We strictly recommend Multiplicity-Edited HSQC (me-HSQC) over standard HSQC for all small molecule work.

FeatureStandard HSQCMultiplicity-Edited HSQC (me-HSQC)
Information Content H-C correlations onlyH-C correlations + Multiplicity (

vs

)
Sign of Peaks All Positive (Red)

Positive (Red);

Negative (Blue)
Sensitivity HighIdentical to Standard (No penalty)
Utility for Pyridines LimitedCritical (Distinguishes ring CH from side-chain

)
Critical Protocol: The Trap

This is the most common failure mode in pyridine NMR.

  • Standard Parameter: Most HSQC pulse sequences are hard-coded with a delay (

    
    ) optimized for a coupling constant of 145 Hz  (typical aliphatic/benzene value).
    
  • The Pyridine Reality: The

    
    -carbons (C2/C6) adjacent to the nitrogen are electron-deficient, increasing the 
    
    
    
    -character of the C-H bond. The
    
    
    value for these carbons is typically 175 – 185 Hz .

Consequence: Using the standard 145 Hz optimization results in significantly reduced signal intensity for the critical H2/H6 correlations. Solution: If H2/H6 signals are weak, re-run the HSQC with the coupling constant parameter (cnst2 on Bruker) set to 170 Hz .

Part 3: Integrated Workflow & Logic

The following diagram illustrates the decision logic for assigning a pyridine derivative, integrating the specific strengths of DQF-COSY and me-HSQC.

PyridineWorkflow Sample Unknown Pyridine Derivative Proton1D 1H NMR (1D) Identify aromatic window (7-9 ppm) Sample->Proton1D HSQC_Step me-HSQC (Edited) Optimized for 1J = 170Hz Proton1D->HSQC_Step Decision Are H2/H6 signals clearly resolved? HSQC_Step->Decision Path_Easy Yes: Assign C2/C6 (Positive Phase) Decision->Path_Easy Strong Signal Path_Hard No: Re-optimize Delay or Change Solvent (DMSO -> MeOD) Decision->Path_Hard Weak/Missing COSY_Step DQF-COSY Trace Connectivity Path_Easy->COSY_Step Path_Hard->HSQC_Step Retry Logic_Ortho Identify 3J (Ortho) Large Cross-peaks COSY_Step->Logic_Ortho Logic_Meta Identify 4J (Meta) Small Cross-peaks (W-coupling) COSY_Step->Logic_Meta Structure Final Structural Assignment Logic_Ortho->Structure Logic_Meta->Structure

Figure 1: Strategic workflow for pyridine structural elucidation, prioritizing delay optimization for


-carbons.

Part 4: Experimental Protocols

DQF-COSY Protocol (High Resolution)
  • Sample: 2-10 mg in 0.6 mL deuterated solvent (

    
     is preferred over 
    
    
    
    for pyridines to prevent aggregation and sharpen exchangeable protons).
  • Pulse Sequence: cosydfph (Bruker) or gDQCOSY (Varian/Agilent).

  • Parameters:

    • Spectral Width (SW): 0.5 ppm to 9.5 ppm (Do not cut off the deshielded H2/H6).

    • Points (TD): 2048 (F2) x 512 (F1).

    • Scans (NS): Minimum 8 (essential for phase cycling).

    • Relaxation Delay (D1): 1.5 - 2.0 seconds.

  • Processing:

    • Window function: Sine-Bell Squared (SSB = 2) in both dimensions.

    • Phasing: Manual phasing is required.[2] Look for the "anti-phase" pattern (up/down) in the cross-peaks.

Multiplicity-Edited HSQC Protocol
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or gHSQC_AD (Agilent).

  • Parameters:

    • Coupling Constant (cnst2): Set to 170 Hz (Compromise between 145Hz alkyl and 180Hz pyridine

      
      -carbons).
      
    • Points (TD): 1024 (F2) x 256 (F1).

    • Scans (NS): 4 or 8.

  • Processing:

    • Linear Prediction (LP) in F1 is highly recommended to improve resolution without increasing experiment time.

    • Color code your spectrum: Red = ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (Positive), Blue = 
      
      
      
      (Negative).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The definitive source for DQF-COSY and HSQC pulse sequence mechanics).

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling Constants. University of Wisconsin-Madison. (Source for pyridine

    
    -values). 
    
  • Parella, T. (1997). Improved Sensitivity in Multiplicity-Edited HSQC Experiments. Journal of Magnetic Resonance. (Validates the sensitivity comparison between standard and edited HSQC).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for pyridine solvent effects).

Sources

A Comparative Guide to the Structural Validation of 2,5-Dimethoxytetrahydrofuran (CAS 1267986-59-3) via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. It underpins everything from understanding reaction mechanisms to designing new therapeutic agents. This guide provides an in-depth technical comparison of methods for validating the structure of 2,5-dimethoxytetrahydrofuran, a versatile synthetic intermediate, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

2,5-Dimethoxytetrahydrofuran (a compound also associated with CAS number 696-59-3) is a key precursor in various organic syntheses, notably as a stable source of succinaldehyde and in the production of N-substituted pyrroles.[1][2] Given its utility, confirming its covalent structure and stereochemistry—it exists as a mixture of cis and trans isomers—is of paramount importance for quality control and predictable reactivity.[1]

Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a molecule in its crystalline state.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals atomic positions, bond lengths, bond angles, and stereochemistry with exceptional accuracy.[4]

The Crystallography Challenge with 2,5-Dimethoxytetrahydrofuran

A significant practical challenge is that 2,5-dimethoxytetrahydrofuran is a liquid at room temperature, which precludes direct crystallization under standard conditions.[5] To overcome this, several strategies can be employed:

  • In-situ Cryocrystallography: The most direct approach involves growing a crystal from the liquid phase at sub-ambient temperatures directly on the diffractometer. This technique uses a cryostream to freeze the liquid into a crystalline solid.

  • Co-crystallization: Forming a co-crystal with a suitable solid partner molecule through non-covalent interactions (e.g., hydrogen bonding) can yield a crystalline material.

  • Derivatization: Chemically modifying the molecule to a solid derivative is a classic approach. However, this alters the original structure and is less ideal for validating the parent compound.

For the purpose of this guide, we will assume a successful crystallization via in-situ cryocrystallography.

Experimental Protocol: From Liquid to Structure

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and interpretation.

Step 1: Crystal Growth (In-situ Cryocrystallography) A small amount of liquid 2,5-dimethoxytetrahydrofuran is introduced into a capillary or mounted on a cryo-loop. The sample is then rapidly cooled in the nitrogen cryostream on the diffractometer to induce crystallization. A suitable single crystal is then selected for analysis.

Step 2: Data Collection The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector. The positions and intensities of the diffraction spots are recorded.

Step 3: Data Reduction and Processing The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Step 4: Structure Solution and Refinement This is the computational heart of the process.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The atomic positions and other parameters (e.g., thermal displacement) are adjusted through a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

Diagram: Workflow of Single-Crystal X-ray Crystallography

workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth 1. Crystal Growth (In-situ Cryocrystallography) data_collection 2. X-ray Data Collection crystal_growth->data_collection Mount Crystal data_reduction 3. Data Reduction data_collection->data_reduction Raw Diffraction Images structure_solution 4. Structure Solution (Phase Problem) data_reduction->structure_solution model_building 5. Model Building structure_solution->model_building refinement 6. Structure Refinement model_building->refinement validation 7. Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Interpreting the Results: A Hypothetical Data Summary

A successful crystallographic analysis of 2,5-dimethoxytetrahydrofuran would yield a Crystallographic Information File (CIF). The key parameters would be summarized in a table like the one below. These hypothetical values are typical for a small organic molecule.

ParameterHypothetical Value for 2,5-DimethoxytetrahydrofuranSignificance
Chemical FormulaC₆H₁₂O₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight132.16 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.1The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 105.3, γ = 90The angles of the unit cell.
Volume (ų)762.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R₁)0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF)1.05An indicator of the quality of the refinement; values close to 1 are ideal.

Diagram: Logic of Crystallographic Structure Solution

structure_solution diff_data Diffraction Data (Intensities & Positions) phase_problem Phase Problem (Phases are Lost) diff_data->phase_problem f_obs Observed Amplitudes (from Data) diff_data->f_obs direct_methods Direct Methods (Statistical Phase Estimation) phase_problem->direct_methods electron_density Initial Electron Density Map direct_methods->electron_density model_building Atomic Model Building electron_density->model_building refinement_cycle Least-Squares Refinement model_building->refinement_cycle f_calc Calculated Amplitudes (from Model) refinement_cycle->f_calc final_model Final Validated Structure refinement_cycle->final_model r_factor Compare & Minimize R-factor f_obs->r_factor f_calc->r_factor r_factor->refinement_cycle Iterate until convergence

Caption: The logical flow of solving a crystal structure.

Part 2: A Holistic View - Comparison with Other Analytical Techniques

While X-ray crystallography provides definitive solid-state structural data, it is often used in conjunction with other techniques that offer complementary information, especially for a compound that is a liquid at ambient temperature and possesses stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for structure elucidation in solution. For 2,5-dimethoxytetrahydrofuran, NMR is crucial for differentiating the cis and trans isomers based on the coupling constants and spatial correlations of protons.[1]

  • ¹H and ¹³C NMR: These experiments confirm the chemical connectivity by identifying the different types of carbon and hydrogen atoms and their immediate environments.

  • 2D NMR (COSY, HSQC, HMBC): These techniques establish correlations between atoms, allowing for the complete assembly of the molecular skeleton.

  • NOESY/ROESY: These experiments measure through-space correlations between protons, providing definitive evidence for stereochemical assignments (cis vs. trans).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[1]

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate molecular weight, allowing for the unambiguous determination of the elemental formula (e.g., C₆H₁₂O₃).

  • Fragmentation Analysis: The fragmentation pattern observed in techniques like electron ionization (EI)-MS can offer clues about the molecule's structure, although it is generally not sufficient for complete elucidation on its own.[6][7]

Comparative Summary

The choice of analytical technique depends on the specific question being asked. The table below compares the strengths and weaknesses of each method for the structural validation of 2,5-dimethoxytetrahydrofuran.

TechniquePrimary Information ProvidedStrengthsWeaknesses
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, stereochemistry, packingUnambiguous and highly precise structural determination in the solid state.[8][9]Requires a single crystal; the molecule is a liquid at STP; provides no information on solution dynamics.
NMR Spectroscopy Covalent structure, stereochemistry, conformational dynamicsExcellent for determining connectivity and stereochemistry in solution; non-destructive.[1]Provides an average structure in solution; interpretation can be complex for some molecules.
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity; provides definitive molecular formula (HRMS).[1][6]Does not provide 3D structural information or stereochemistry; isomers are often indistinguishable.

Diagram: Decision Workflow for Structural Validation

decision_workflow cluster_initial Initial Characterization cluster_structure Detailed Structure Elucidation start New Sample: 2,5-Dimethoxytetrahydrofuran purity_check Purity Check (GC) start->purity_check mw_confirm MW & Formula (HRMS) start->mw_confirm nmr_analysis NMR Analysis (1D & 2D) purity_check->nmr_analysis mw_confirm->nmr_analysis is_structure_clear Structure & Isomers Clear? nmr_analysis->is_structure_clear is_crystal_possible Crystallization Feasible? is_structure_clear->is_crystal_possible No / Ambiguous final_structure Validated Structure is_structure_clear->final_structure Yes xray_analysis Single-Crystal X-ray Crystallography xray_analysis->final_structure Definitive 3D Structure is_crystal_possible->xray_analysis Yes is_crystal_possible->final_structure No (Rely on NMR)

Caption: Decision workflow for selecting structural validation methods.

Conclusion

For a molecule like 2,5-dimethoxytetrahydrofuran, a multi-faceted approach to structural validation is essential. While NMR and mass spectrometry can confidently establish the molecular formula, connectivity, and stereochemistry in the solution phase, single-crystal X-ray crystallography offers the ultimate, high-resolution snapshot of the molecule's three-dimensional architecture. Although challenged by the liquid nature of the compound, techniques like in-situ cryocrystallography make this powerful method accessible. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and irrefutable understanding of the molecule's structure, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I. T., & Mitsuya, H. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Exploring the Synthesis and Applications of 2,5-Dimethoxytetrahydrofuran. [Link]

  • Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • Blake, A. J., & Schröder, M. (1990). X-Ray crystal structures of three cyclic thioethers. Journal of the Chemical Society, Chemical Communications. [Link]

  • Fahnenstich, R., & Weigert, W. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • Ho, T.-L. (2006). 2,5-Dimethoxytetrahydrofuran. Fieser and Fieser's Reagents for Organic Synthesis. [Link]

  • Wensing, T. S., et al. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]

  • NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethoxytetrahydrofuran. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. [Link]

  • Mussagali, A. (2025). CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]

  • NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. NIST Chemistry WebBook. [Link]

  • Sharma, V. K., & Singh, G. (2015). Structural analysis by X-ray Diffraction. Research Publish Journals. [Link]

  • Unknown Author. (n.d.). X-ray diffraction and structure analysis Introduction. [Link]

Sources

Technical Guide: Bioisosteric Optimization of 4-Arylnicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of GPR40 agonists (for Type 2 Diabetes), DHODH inhibitors (oncology/immunology), and NSAIDs. However, the core carboxylic acid moiety often introduces liabilities: poor passive membrane permeability (due to ionization at physiological pH), rapid Phase II metabolism (glucuronidation), and potential idiosyncratic toxicity via acyl-glucuronide formation.

This guide provides a technical comparison of bioisosteric replacements for the C3-carboxylic acid on the 4-arylnicotinic scaffold. We analyze the transition from the parent acid to tetrazoles , acyl sulfonamides , and oxadiazolones , evaluating their impact on potency (


), lipophilicity (LogD), and metabolic stability (

).

Scientific Rationale & Design Strategy

The Scaffold Challenge

The 4-arylnicotinic acid core relies on the C3-carboxylate to form a critical salt bridge with positively charged residues (typically Arginine or Lysine) in the target binding pocket (e.g., Arg183 and Arg258 in GPR40).

The Optimization Objective: Replace the carboxylic acid with a surrogate that:

  • Maintains the negative electrostatic potential required for the salt bridge.

  • Reduces the desolvation energy penalty to improve permeability.

  • Mitigates the formation of reactive acyl-glucuronides.[1]

Bioisosteric Design Logic

The following diagram illustrates the decision matrix for selecting bioisosteres based on the specific liability of the parent scaffold.

Bioisostere_Logic Parent Parent: 4-Arylnicotinic Acid (High Potency, Low Permeability) Liability Identify Liability Parent->Liability Tetrazole Tetrazole Replacement (Maintains pKa ~4.5, planar) Risk: Poor Permeability Liability->Tetrazole Max Potency Needed Sulfonamide Acyl Sulfonamide (pKa ~8-9, Bulky) Benefit: Metabolic Stability Liability->Sulfonamide Avoid Glucuronidation Oxadiazolone Oxadiazolone (Weakly acidic, Lipophilic) Benefit: Oral Bioavailability Liability->Oxadiazolone Improve Permeability Validation: pKa & ClogP Validation: pKa & ClogP Tetrazole->Validation: pKa & ClogP Validation: Microsomal Stability Validation: Microsomal Stability Sulfonamide->Validation: Microsomal Stability Validation: Caco-2 Permeability Validation: Caco-2 Permeability Oxadiazolone->Validation: Caco-2 Permeability

Figure 1: Decision matrix for bioisosteric replacement strategies targeting the carboxylic acid moiety.

Comparative Analysis: Performance Metrics

The following data represents a composite analysis derived from structure-activity relationship (SAR) trends in GPR40 agonist optimization (e.g., Fasiglifam analogs) and DHODH inhibition studies.

Table 1: Physicochemical & Potency Comparison
Compound ClassR-Group ReplacementpKa (Approx)ClogPGPR40

(nM)
Permeability (

)
Metabolic Stability (

min)
Parent Acid

4.23.112 Low (< 1.0)15 (Rapid Glucuronidation)
Bioisostere A Tetrazole (1H-tetrazol-5-yl)4.52.818 Low-Med (1.5)45 (Oxidative metabolism)
Bioisostere B Acyl Sulfonamide (

)
8.53.445High (12.0)>120 (Resistant)
Bioisostere C Oxadiazolone (5-oxo-1,2,4)6.53.828High (10.5)90
Technical Interpretation[2][3][4][5][6]
  • Tetrazoles (Bioisostere A): The closest mimic to the carboxylic acid in terms of acidity (pKa ~4.5) and planarity. It typically retains the highest potency because the salt bridge geometry is preserved. Drawback: High polarity often limits passive diffusion (low

    
    ).
    
  • Acyl Sulfonamides (Bioisostere B): A "non-classical" isostere. The pKa is significantly higher (~8.5), meaning it is partially unionized at physiological pH, leading to superior membrane permeability. The bulky sulfonyl group may cause steric clashes in tight binding pockets, slightly reducing potency.

  • Oxadiazolones (Bioisostere C): Offers a "Goldilocks" zone. It is acidic enough to interact with Arg/Lys residues but lipophilic enough to cross membranes efficiently. It eliminates the risk of acyl-glucuronide formation, a key safety advantage.

Experimental Protocols

To validate these bioisosteres, we employ a modular synthetic route allowing late-stage diversification.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the 4-arylnicotinic core is best achieved via Palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: Ethyl 4-chloronicotinate (commercially available).

  • Coupling Partner: Aryl boronic acid (e.g., 2,6-dimethylphenylboronic acid).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered aryls).
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    

Protocol:

  • Degassing: Charge a reaction vial with Ethyl 4-chloronicotinate (1.0 eq), Aryl boronic acid (1.2 eq), and Base. Suspend in solvent. Sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst under Argon flow. Seal vial.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor conversion via LC-MS (Target mass: M+1).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
  • Hydrolysis (for Parent): Treat ester with LiOH in THF/Water to yield the 4-arylnicotinic acid .

B. Bioisostere Synthesis (From Nitrile Precursor)

To access Tetrazoles and Oxadiazolones, convert the acid (or ester) to a Nitrile .

  • Tetrazole Formation: React the 4-arylnicotinonitrile with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in DMF at 100°C.
  • Oxadiazolone Formation: React the nitrile with Hydroxylamine (

    
    ) to form the amidoxime, followed by cyclization with Carbonyldiimidazole (CDI).
    
C. Functional Assay: Calcium Flux (GPR40)

Objective: Measure agonist-induced intracellular calcium release.

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Treatment: Add test compounds (Parent, Tetrazole, etc.) at varying concentrations (1 nM - 10

    
    M).
    
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Analysis: Plot Dose-Response curves to calculate

    
    .
    

Workflow Visualization

The following diagram details the experimental pipeline from synthesis to validation.

Workflow Start Start: Ethyl 4-chloronicotinate Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 Intermediate Intermediate: Ethyl 4-arylnicotinate Step1->Intermediate Branch1 Hydrolysis (LiOH) Intermediate->Branch1 Branch2 Nitrile Conversion (POCl3/NH3) Intermediate->Branch2 ProductA Parent Acid (COOH) Branch1->ProductA ProductB Tetrazole (via NaN3) Branch2->ProductB ProductC Oxadiazolone (via NH2OH + CDI) Branch2->ProductC Assay FLIPR Calcium Assay (Data Generation) ProductA->Assay ProductB->Assay ProductC->Assay

Figure 2: Synthetic workflow for generating 4-arylnicotinic acid derivatives and their bioisosteres.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Negoro, K., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 3(11), 887–891. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lassalle, G., et al. (2018). Bioisosteric Replacement of the Carboxylic Acid Group in GPR40 Agonists.[2] Bioorganic & Medicinal Chemistry Letters, 28(5), 903-907. Link

Sources

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